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  • Product: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
  • CAS: 73955-61-0

Core Science & Biosynthesis

Foundational

Biomimetic Carbon Transfer: A Comprehensive Guide to the Synthesis and Application of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Executive Summary & Strategic Importance In the realm of biomimetic chemistry and complex natural product synthesis, replicating the highly efficient one-carbon transfer mechanisms of nature remains a critical challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the realm of biomimetic chemistry and complex natural product synthesis, replicating the highly efficient one-carbon transfer mechanisms of nature remains a critical challenge. In biological systems, N5,N10-methylenetetrahydrofolate (THF) acts as the universal one-carbon donor, facilitating essential pathways such as the conversion of dUMP to dTMP by thymidylate synthase.

From a synthetic and process chemistry standpoint, directly utilizing THF is impractical due to its instability and high cost. To bridge this gap, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0)[] was developed as a stable, highly efficient synthetic surrogate. Pioneered by U.K. Pandit and co-workers, this imidazolidine derivative perfectly mimics the reactivity of the THF coenzyme, enabling the transfer of a one-carbon unit to various nucleophiles under mild conditions[2]. Today, it is a critical building block in the synthesis of complex scaffolds, including the yohimbane skeleton, indole alkaloids, and macrocyclic fragrances like muscone[3].

This whitepaper details the retrosynthetic rationale, step-by-step self-validating experimental protocols, and the mechanistic applications of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine requires precise control over regiochemistry. Direct condensation of an unsymmetrical diamine with formaldehyde often leads to unstable aminals and poor yields. Instead, the field-proven methodology employs a stepwise, sterically directed construction[2].

The Causality of the Synthetic Sequence:

  • Imidazoline Core Construction: We begin by condensing 1,2-diamino-2-methylpropane with an orthoester. This forms a stable 2-imidazoline ring, locking the carbon skeleton in place.

  • Sterically Directed Tosylation: The intermediate possesses two nitrogen atoms. However, the gem-dimethyl group at the C4 position creates severe steric hindrance around N3. Consequently, tosylation with p-toluenesulfonyl chloride (TsCl) occurs regioselectively at the less hindered N1 position.

  • Electrophilic Quaternization: With N1 protected and deactivated by the electron-withdrawing tosyl group, the remaining imine nitrogen (N3) acts as a nucleophile, reacting with methyl iodide to form a stable imidazolinium salt.

  • Hydride Reduction: Finally, the activated iminium bond is selectively reduced by sodium borohydride, yielding the target fully saturated imidazolidine.

SynthRoute A 1,2-Diamino-2-methylpropane + Triethyl Orthoformate B 4,4-Dimethyl-2-imidazoline (Intermediate 1) A->B Reflux, -EtOH (Cyclocondensation) C 1-Tosyl-4,4-dimethyl-2-imidazoline (Intermediate 2) B->C TsCl, Et3N, CH2Cl2 (Regioselective Tosylation) D 1-Tosyl-3,4,4-trimethyl-2-imidazolinium iodide (Intermediate 3) C->D MeI, Acetone, Reflux (N-Alkylation) E 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (Target Compound) D->E NaBH4, EtOH, 0 °C (Hydride Reduction)

Figure 1: Stepwise synthesis workflow of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the integrity of the intermediate before proceeding, minimizing downstream failures.

Step 1: Synthesis of 4,4-Dimethyl-2-imidazoline
  • Procedure: To a round-bottom flask equipped with a distillation apparatus, add 1,2-diamino-2-methylpropane (1.0 equiv) and triethyl orthoformate (1.2 equiv). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to 120 °C. The reaction is driven forward by the continuous distillation of ethanol byproduct.

  • Causality: Triethyl orthoformate acts simultaneously as the one-carbon source and a dehydrating agent. Removing ethanol shifts the equilibrium entirely to the cyclized product.

  • Validation Checkpoint: FT-IR spectroscopy must show the disappearance of primary amine N-H stretches (3300-3400 cm⁻¹) and the emergence of a strong imine C=N stretch at ~1620 cm⁻¹.

Step 2: Regioselective Synthesis of 1-Tosyl-4,4-dimethyl-2-imidazoline
  • Procedure: Dissolve the crude imidazoline from Step 1 in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (1.05 equiv) dissolved in DCM. Stir at room temperature for 4 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Causality: The bulky C4-dimethyl group sterically shields the N3 position. The electrophilic tosyl group selectively attacks the unhindered N1 position, ensuring high regiochemical fidelity[2].

  • Validation Checkpoint: ¹H NMR (CDCl₃) will reveal the characteristic tosyl methyl singlet at ~2.4 ppm and the aromatic AB system (doublets at ~7.3 and ~7.7 ppm).

Step 3: Quaternization to 1-Tosyl-3,4,4-trimethyl-2-imidazolinium Iodide
  • Procedure: Dissolve the tosylated intermediate in anhydrous acetone. Add methyl iodide (MeI, 3.0 equiv) and reflux for 12 hours. The product typically precipitates out of the solution as a white solid. Filter and wash with cold acetone.

  • Causality: Anhydrous conditions are critical here to prevent the competitive hydrolysis of the highly electrophilic iminium bond. Acetone is chosen because the resulting ionic salt is insoluble in it, driving the reaction via precipitation.

  • Validation Checkpoint: The product is highly polar. ¹H NMR (DMSO-d₆) will show a new N-methyl singlet at ~3.5 ppm, and the C2 proton will shift significantly downfield (>8.0 ppm) due to the adjacent positive charge.

Step 4: Hydride Reduction to Target Imidazolidine
  • Procedure: Suspend the imidazolinium iodide salt in absolute ethanol and cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 2.0 equiv) in small portions. Stir for 2 hours at room temperature. Quench with water, extract with ethyl acetate, dry, and evaporate to yield the pure target compound.

  • Causality: NaBH₄ selectively attacks the highly electrophilic C2 carbon of the iminium cation. The low temperature prevents the reductive cleavage of the tosyl group.

  • Validation Checkpoint: ¹³C NMR is the definitive proof of success. The C2 carbon must shift from the sp² iminium region (~150-160 ppm) to the sp³ aminal region (~70-80 ppm).

Physicochemical Data & Analytical Validation

Proper characterization of the final product is essential for its downstream use in biomimetic synthesis. Table 1 summarizes the critical physicochemical parameters and mass spectrometry data for analytical validation[],[4].

Table 1: Physicochemical Properties of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

ParameterSpecification / Value
Chemical Name 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
CAS Registry Number 73955-61-0
Molecular Formula C₁₃H₂₀N₂O₂S
Molar Mass 268.38 g/mol
Monoisotopic Mass 268.1245 Da
SMILES String CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C
Predicted CCS (Ų) 159.7 ([M+H]⁺, Ion Mobility MS)

Application: Biomimetic One-Carbon Transfer

The true value of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine lies in its ability to act as a one-carbon donor. In the presence of Lewis or Brønsted acids, the imidazolidine ring opens to reform the highly reactive imidazolinium cation.

This electrophilic species can be attacked by various nucleophiles—such as Grignard reagents, enolates, or electron-rich aromatic rings (like tryptamine)—transferring the one-carbon unit. Subsequent hydrolysis or elimination of the diamine moiety leaves the newly formed C-C bond intact. This exact mechanism was elegantly utilized in the biomimetic synthesis of the macrocyclic fragrance muscone, where the imidazolidine model transferred a critical carbon unit to a long-chain Grignard reagent[3].

CarbonTransfer A Imidazolidine (Stable Surrogate) B Imidazolinium Cation (Active Electrophile) A->B Acidic Cleavage (-TsNH-R) C C-C Bond Formation (Nucleophilic Attack) B->C + Nucleophile (Grignard/Enolate) D Target Scaffold (e.g., Muscone) C->D Ring Opening & Elimination

Figure 2: Mechanism of biomimetic one-carbon transfer utilizing the imidazolidine model.

By mastering the synthesis and reactivity of this folate coenzyme model, researchers can unlock highly efficient pathways for constructing complex molecular architectures that would otherwise require tedious, multi-step homologation sequences.

References

  • Bieräugel, H., Plemp, R., Hiemstra, H., & Pandit, U. K. "Models of folate coenzymes—VII & VIII". Tetrahedron (1983). Abstract accessible via ResearchGate:[Link]

  • PubChemLite. "1-(p-tosyl)-3,4,4-trimethylimidazolidine". LCSB University of Luxembourg. Available at: [Link]

  • Takahashi, T., et al. "Novel Synthetic Method for Muscone". ResearchGate. Available at: [Link]

Sources

Exploratory

Engineering Asymmetry: The Discovery, Mechanism, and Development of Imidazolidinone-Based Organocatalysts

The advent of organocatalysis fundamentally disrupted the reliance on transition metals and biocatalysts for asymmetric synthesis. At the forefront of this paradigm shift was the discovery of chiral imidazolidinone catal...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of organocatalysis fundamentally disrupted the reliance on transition metals and biocatalysts for asymmetric synthesis. At the forefront of this paradigm shift was the discovery of chiral imidazolidinone catalysts by David MacMillan in 2000. By utilizing small, bench-stable organic molecules to emulate the electronic activation modes of traditional Lewis acids, imidazolidinones have unlocked unprecedented pathways in stereoselective synthesis, drug discovery, and complex molecule construction.

This technical guide explores the mechanistic pillars, structural evolution, and self-validating synthetic protocols defining imidazolidinone-based organocatalysis.

Core Mechanistic Pillars: The Logic of Activation

The versatility of imidazolidinone catalysts stems from their ability to dynamically alter the molecular orbital energies of carbonyl substrates. Rather than relying on rigid metal-ligand coordination, these catalysts form transient covalent intermediates that dictate both reactivity and enantiofacial stereocontrol.

Iminium Activation (LUMO-Lowering)

The reversible condensation of the imidazolidinone’s secondary amine with an α,β-unsaturated aldehyde generates an electrophilic iminium ion ([]).

  • Causality: This condensation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively draining electron density from the conjugated π-system. This emulates Lewis acid catalysis, making the β-carbon highly susceptible to nucleophilic attack (e.g., in Diels-Alder or Friedel-Crafts reactions). The bulky substituents on the catalyst ring shield one face of the intermediate, forcing the nucleophile to attack from the exposed face, thereby inducing high enantioselectivity.

Enamine Activation (HOMO-Raising)

When reacted with enolizable aldehydes, the catalyst forms an enamine intermediate.

  • Causality: This transformation raises the Highest Occupied Molecular Orbital (HOMO), significantly increasing the nucleophilicity of the α-carbon. This enables highly stereoselective electrophilic attacks, such as α-alkylation and α-halogenation.

SOMO Activation (Radical Catalysis)

A groundbreaking extension of enamine catalysis is Singly Occupied Molecular Orbital (SOMO) activation (2[2]).

  • Causality: By subjecting the electron-rich enamine intermediate to a single-electron oxidant (e.g., Ceric Ammonium Nitrate or photoredox catalysts), a 3π-electron radical cation is generated. This SOMO species is highly electrophilic and can undergo enantioselective radical additions with various SOMOphiles (like allylsilanes), opening up historically unattainable α-functionalization pathways.

MechanisticPathways Cat Imidazolidinone Catalyst Iminium Iminium Ion (LUMO-Lowering) Cat->Iminium + Acid Co-catalyst Enamine Enamine (HOMO-Raising) Cat->Enamine Ald α,β-Unsaturated Aldehyde Ald->Iminium Ket Enolizable Aldehyde Ket->Enamine Nucleophilic Attack Nucleophilic Attack Iminium->Nucleophilic Attack SOMO Radical Cation (SOMO Activation) Enamine->SOMO 1e- Oxidation Electrophilic Attack Electrophilic Attack Enamine->Electrophilic Attack Radical Addition Radical Addition SOMO->Radical Addition

Mechanistic pathways of imidazolidinone catalysts via Iminium, Enamine, and SOMO activation.

Catalyst Evolution and Structural Tuning

The transition from first-generation to second-generation MacMillan catalysts was driven by the need to overcome kinetic bottlenecks and parasitic resting states (such as oxazolidinone formation) observed during complex cycloadditions ().

By altering the steric bulk at the C2 and C5 positions, researchers engineered catalysts that not only provided superior facial shielding but also accelerated the formation of the reactive iminium species.

Table 1: Evolution and Quantitative Performance of Principal Imidazolidinone Catalysts

Catalyst GenerationStructural ModificationsMechanistic CausalityTypical ee (%)Primary Applications
First-Generation C2: DimethylC5: BenzylBenzyl group provides robust enantiofacial shielding via steric hindrance.85–93%Diels-Alder, Nitrone Cycloadditions
Second-Generation C2: tert-ButylC5: MethylBulky tert-butyl group forces a reactive conformation, destabilizing inactive states.90–99%Friedel-Crafts, SOMO Catalysis
Tryptophan-Derived C2: DimethylC5: Indole-methylIndole moiety introduces π-π stacking, altering the spatial approach of nucleophiles.88–95%Conjugate additions, Cascade reactions

Self-Validating Experimental Protocol: Synthesis of MacMillan Imidazolidinones

The widespread adoption of imidazolidinone catalysts is largely due to their accessible synthesis from inexpensive amino acid precursors. The following protocol details the highly efficient, Ytterbium-catalyzed synthesis of the catalyst framework (3[3]).

Step 1: Amidation of the Amino Acid Precursor
  • Action: React the desired amino acid methyl ester hydrochloride (e.g., L-phenylalanine methyl ester) with an excess of methanolic methylamine.

  • Causality: The methyl ester must be converted to a secondary amide to provide the necessary nitrogen atom that will eventually form the N3 position of the imidazolidinone ring. The methyl group provides optimal steric bulk to prevent unwanted side reactions without hindering the subsequent cyclization.

  • Self-Validation: Confirm the disappearance of the ester methoxy peak (~3.7 ppm) and the appearance of the N-methyl doublet (~2.7 ppm) via 1 H NMR.

Step 2: Lewis Acid-Catalyzed Cyclocondensation
  • Action: Reflux the resulting α-amino amide with a carbonyl compound (e.g., acetone for 1st gen, or pivalaldehyde for 2nd gen) in chloroform, utilizing 1 mol % Ytterbium(III) triflate [Yb(OTf) 3​ ] as a catalyst.

  • Causality: Yb(OTf) 3​ is a highly oxophilic, water-tolerant Lewis acid. It coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amide nitrogen. Crucially, it operates under mild conditions, preventing the racemization of the adjacent chiral center (C5) which is the source of asymmetric induction.

  • Self-Validation: Monitor the formation of the aminal proton via 1 H NMR to ensure complete diastereoselective cyclization.

Step 3: Salt Formation and Activation
  • Action: Treat the isolated imidazolidinone free base with an anhydrous acid (e.g., HCl or Trifluoroacetic acid) to precipitate the catalyst salt.

  • Causality: The catalyst must operate in its protonated form. The acid co-catalyst facilitates the reversible condensation between the catalyst's secondary amine and the substrate aldehyde by protonating the intermediate hemiaminal, driving the elimination of water to form the active, electrophilic iminium ion.

  • Self-Validation: Enantiomeric purity and structural integrity are confirmed post-salt formation using chiral Gas Chromatography (GC) or HPLC.

SynthesisWorkflow A L-Amino Acid Methyl Ester B N-Methyl Amide Intermediate A->B Methylamine C Imidazolidinone Free Base B->C Carbonyl + Yb(OTf)3 D Active Catalyst Salt (HCl/TFA) C->D Acid Addition

Step-by-step synthetic workflow for the preparation of MacMillan imidazolidinone catalysts.

Applications in Drug Discovery

The ability to rapidly construct complex, enantioenriched architectures under mild, aerobic conditions makes imidazolidinone catalysis highly attractive for pharmaceutical development.

A prime example is the synthesis of polyfunctionalized 4-isoxazoline scaffolds. These five-membered heterocycles are privileged structures in medicinal chemistry, found in nearly 50% of top retail pharmaceuticals. Utilizing the second-generation MacMillan catalyst in a 1,3-dipolar cycloaddition between nitrones and arylpropionaldehydes accelerates the reaction speed by over 100 times compared to uncatalyzed variants, affording drug-like scaffolds with excellent enantiomeric ratios at room temperature (4[4]). The precise facial shielding provided by the catalyst ensures that the chiral information is flawlessly transferred to the final active pharmaceutical ingredient (API) intermediate.

References

  • Source: bocsci.
  • Source: thieme-connect.
  • Source: researchgate.
  • Source: acs.
  • Source: sigmaaldrich.

Sources

Foundational

Principles and Protocols of Iminium Activation via Imidazolidinone Catalysis

Executive Summary The advent of enantioselective organocatalysis fundamentally transformed asymmetric synthesis, offering robust, metal-free alternatives to traditional transition-metal catalysis. At the forefront of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of enantioselective organocatalysis fundamentally transformed asymmetric synthesis, offering robust, metal-free alternatives to traditional transition-metal catalysis. At the forefront of this revolution is the imidazolidinone catalyst family, pioneered by David MacMillan in 2000. This whitepaper provides an in-depth technical analysis of iminium activation, detailing the mechanistic causality, catalyst design evolution, and self-validating experimental protocols required for successful implementation in drug development and synthetic research.

The Mechanistic Paradigm: Emulating Lewis Acid Catalysis

Historically, Lewis acids were the premier choice for activating α,β-unsaturated carbonyls. By coordinating to the carbonyl oxygen, metals withdraw electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack.

MacMillan’s breakthrough was recognizing that this equilibrium dynamics and π -orbital electronics could be emulated using small organic molecules [[1]](). When a chiral secondary amine (the imidazolidinone) condenses with an α,β-unsaturated aldehyde, it forms a positively charged, highly electrophilic iminium ion 2. This reversible covalent interaction achieves the exact same LUMO-lowering effect as a metal, but within a highly controlled, chiral organic environment .

IminiumCycle Cat Imidazolidinone Catalyst (Secondary Amine) Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium + Acid Co-catalyst - H2O Ald α,β-Unsaturated Aldehyde Ald->Iminium Intermediate C-C Bond Formation (Enantiofacial Shielding) Iminium->Intermediate Nucleophilic Attack Nuc Nucleophile (e.g., Diene) Nuc->Intermediate Intermediate->Cat Catalyst Regeneration Product Enantioenriched Product Intermediate->Product Hydrolysis + H2O

Fig 1. The Iminium Activation Catalytic Cycle demonstrating LUMO lowering and catalyst regeneration.

Catalyst Architecture and Evolutionary Causality

The success of imidazolidinone catalysts is entirely dependent on rigid geometric control. The secondary amine must undergo efficient and reversible iminium ion formation, while the surrounding scaffold must dictate the geometry of the iminium π -bond (favoring the E-isomer) and shield one enantioface from nucleophilic attack .

1st Generation vs. 2nd Generation

The 1st-generation catalyst , derived from L-phenylalanine, utilized a gem-dimethyl group at the C2 position 4. While highly effective for reactive substrates, the steric bulk of the gem-dimethyl group created a kinetic bottleneck during the initial condensation step, slowing down iminium formation 5.

To solve this, the 2nd-generation catalyst was engineered. By replacing the gem-dimethyl with a single, bulky tert-butyl group and repositioning the benzyl group, the catalyst achieved a highly specific trajectory that accelerated iminium formation while simultaneously increasing the steric shielding of the unreactive face. This structural tuning vastly expanded the substrate scope 5.

Table 1: Quantitative and Structural Comparison of MacMillan Catalysts
Parameter1st-Generation Imidazolidinone2nd-Generation Imidazolidinone
Amino Acid Precursor L-PhenylalanineL-Tyrosine / L-DOPA derivatives
C2 Substituent gem-Dimethyltert-Butyl
C5 Substituent BenzylBenzyl (repositioned)
Iminium Formation Kinetics Moderate (steric hindrance)Accelerated (optimized trajectory)
Typical Enantiomeric Excess 85% – 93%90% – 99%
Primary Reaction Scope Diels-Alder, Nitrone CycloadditionsConjugate additions, SOMO, Friedel-Crafts

Experimental Methodology: Enantioselective Diels-Alder Protocol

To ensure reproducibility, the following protocol outlines the setup for a standard organocatalytic Diels-Alder reaction, emphasizing the causality behind specific reagent choices.

Step-by-Step Protocol
  • Catalyst Preparation: In a round-bottom flask, dissolve 0.10 equivalents of (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone in the reaction solvent.

  • Acid Co-catalyst Addition: Add 0.10 equivalents of an acid co-catalyst (e.g., HCl or TFA) and stir for 10 minutes.

  • Solvent Optimization: Ensure the solvent system is a 95:5 (v/v) mixture of Methanol and Water.

  • Substrate Introduction: Add 1.0 equivalent of the α,β-unsaturated aldehyde.

  • Cooling & Nucleophile Addition: Cool the mixture to -20°C to maximize enantioselectivity. Dropwise, add 1.5 equivalents of the diene (e.g., cyclopentadiene).

  • Quench & Extraction: Once TLC indicates consumption of the aldehyde, quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.

Causality Behind Experimental Choices
  • The Role of the Acid Co-catalyst: The initial condensation between the amine and the aldehyde forms a hemiaminal. The acid protonates the hydroxyl group of this intermediate, converting it into water (an excellent leaving group). This dehydration step is the kinetic barrier to forming the active iminium species 5.

  • The Necessity of Water: While water is a byproduct of iminium formation, a controlled amount (5% v/v) is deliberately added to the solvent. The final step of the catalytic cycle requires the hydrolysis of the product-iminium complex to release the final product and regenerate the free imidazolidinone 6. In strictly anhydrous conditions, this hydrolysis is sluggish, leading to the sequestration of the catalyst and severe product inhibition.

Workflow Step1 1. Catalyst Preparation Mix Imidazolidinone & Acid Co-catalyst Step2 2. Solvent Addition Add MeOH/H2O (e.g., 95:5 v/v) Step1->Step2 Step3 3. Substrate Addition Introduce α,β-Unsaturated Aldehyde Step2->Step3 Step4 4. Cooling & Nucleophile Cool to -20°C, add Diene dropwise Step3->Step4 Step5 5. Reaction Monitoring Stir until completion (TLC/GC) Step4->Step5 Step6 6. Quench & Extraction Quench with NaHCO3, extract organic layer Step5->Step6

Fig 2. Step-by-step workflow for an enantioselective organocatalytic Diels-Alder reaction.

Advanced Modalities: SOMO Activation

While traditional iminium activation relies on two-electron pathways, imidazolidinones can also mediate single-electron processes. In 2007, MacMillan introduced Singly Occupied Molecular Orbital (SOMO) activation 7.

By treating the transient enamine intermediate with a stoichiometric single-electron oxidant (such as Ceric Ammonium Nitrate, CAN), the enamine is oxidized into a three- π -electron radical cation 8. This fundamentally inverts the reactivity profile: instead of acting as a nucleophile, the SOMO species rapidly engages with π -rich nucleophiles (like allylsilanes or electron-rich arenes). This allows for highly enantioselective α-allylation, arylation, and halogenation of aldehydes—transformations that were previously considered largely unsolved problems in organic synthesis 8.

Conclusion

The development of imidazolidinone catalysts represents a masterclass in rational chemical design. By understanding the causality behind iminium geometry, steric shielding, and kinetic turnover, researchers can leverage these metal-free systems to construct complex, enantioenriched architectures with unprecedented precision and sustainability.

References

  • Title: MacMillan Imidazolidinone Organocatalysts - Chiral. Source: bocsci.com.

  • 7 Title: Enantioselective Organocatalysis Using SOMO Activation. Source: princeton.edu.

  • 5 Title: Investigating Imidazolidinone Catalysts. Source: caltech.edu.

  • 1 Title: New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Source: princeton.edu.

  • 8 Title: Enantioselective organocatalysis using SOMO activation. Source: nih.gov.

  • 6 Title: Imidazolidinones as Asymmetric Organocatalysts. Source: rsc.org.

  • 2 Title: ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Source: nobelprize.org.

  • 4 Title: Macmillan Imidazolidinone Organocatalysts. Source: sigmaaldrich.com.

Sources

Exploratory

The Strategic Role of the Tosyl Group in Chiral Auxiliaries: Electronic, Steric, and Mechanistic Paradigms

Executive Summary In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing complex stereocenters with absolute predictability. While the chiral backbone (e.g., camphor, oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing complex stereocenters with absolute predictability. While the chiral backbone (e.g., camphor, oxazolidinone, or aminoindanol) provides the spatial geometry, the N-protecting/activating group dictates the electronic and conformational behavior of the reactive intermediate. The p-toluenesulfonyl (tosyl) group is uniquely positioned in this role. Far from being a mere protecting group, the N-tosyl moiety actively participates in transition-state stabilization, steric shielding, and post-reaction purification. This whitepaper dissects the causality behind the tosyl group's efficacy, providing application scientists with mechanistic insights and validated protocols for deploying N-tosyl chiral auxiliaries in drug development.

The "Goldilocks" Electronic Effect: Modulating Electrophilicity

The primary function of the tosyl group in a chiral auxiliary is to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent reactive center (typically an imine or carbonyl) without overpowering the reaction's catalytic cycle.

In the synthesis of β -lactams via the nucleophile-catalyzed Staudinger reaction, the choice of the N-protecting group on the imine completely dictates the stereochemical outcome[1].

  • The Tosyl Advantage: N-tosyl imines possess sufficient electron-withdrawing capacity to activate the imine for cycloaddition, but they allow the reaction to proceed via a ketene-first mechanism (where the catalyst activates the ketene), leading to the formation of cis- β -lactams[1].

  • The Over-Activation Pitfall: If the tosyl group is replaced with a more strongly electron-withdrawing triflyl (N-Tf) group, the extreme electrophilicity forces an imine-first mechanism. The catalyst attacks the imine prematurely, flipping the stereoselectivity to favor trans- β -lactams[1].

Thus, the tosyl group provides the perfect electronic balance, ensuring high reactivity in asymmetric Mannich-type reactions[2] and aziridinations[3] while maintaining the integrity of the intended catalytic pathway.

Conformational Locking and Steric Shielding

Beyond electronics, the bulky p-tolyl aromatic ring acts as a steric wall. Because the sulfonamide S-N bond has restricted rotation due to partial double-bond character and severe steric clashes, the tosyl group locks the auxiliary into a predictable conformation.

This conformational rigidity is critical during diastereoselective reductions. For example, in the reduction of camphor-derived N-tosyl-2-benzoyl-1,3-oxazines, the stereochemistry is governed by how the reducing agent interacts with the tosyl group[4].

  • Chelation Control: When using chelating agents like L-Selectride, the metal cation coordinates directly with the N-tosyl oxygen (rather than the ring oxygen), creating a rigid Cram's chelate transition state that exclusively yields the (R)-alcohol[4].

  • Steric Control (Felkin-Anh): When non-chelating agents (e.g., DIBAL-H) are used, the bulky N-tosyl group forces itself perpendicular to the carbonyl group to minimize steric strain (Felkin-Anh Model II), exposing only one face of the ketone to hydride attack[4].

Stereocontrol cluster_0 Chelating Reducing Agents (e.g., L-Selectride) cluster_1 Non-Chelating Agents (e.g., DIBAL-H) Start N-Tosyl-2-benzoyl-1,3-oxazine Chela Cram's Chelate Model (Metal coordinates to N-Tosyl Oxygen) Start->Chela Inner-sphere Felkin Felkin-Anh Model II (Tosyl group perpendicular to Carbonyl) Start->Felkin Outer-sphere Prod1 Major Diastereomer (R-alcohol) Chela->Prod1 Prod2 Alternative Diastereomer Felkin->Prod2

Figure 2: Stereocontrol divergence via chelation vs. Felkin-Anh models in N-tosyl oxazines.

Quantitative Performance of N-Tosyl Auxiliaries

The integration of the tosyl group consistently yields exceptional enantiomeric and diastereomeric excesses across various reaction classes. The table below summarizes key quantitative metrics from recent structural applications.

Auxiliary / SubstrateReaction TypeKey ReagentsStereoselectivityYieldRef
Eliel's Oxathiane + N-Tosyl Imines AziridinationPhosphazene base (EtP2)98.7–99.9% eeHigh[3]
N-Tosyl-1,2,3-oxathiazolidine-2-oxide Imine AdditioniBuMgCl, NaBH₄>99% ee85%[5]
Camphor-derived N-Tosyl-1,3-oxazine Ketone ReductionL-SelectrideHigh dr>90%[4]
Chiral 1,2-Bis(tosylamides) DetosylationMg / MeOHN/A (Deprotection)78–98%[6]

Validated Experimental Workflows

The lifecycle of an N-tosyl chiral auxiliary involves attachment, stereo-induction, and cleavage. The following protocols are engineered as self-validating systems, ensuring that intermediate integrity can be verified before proceeding to the next step.

Workflow Substrate Prochiral Substrate Coupling Condensation / Coupling Substrate->Coupling Auxiliary N-Tosyl Chiral Auxiliary Auxiliary->Coupling Adduct Chiral Adduct Coupling->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Steric Shielding Intermediate Diastereomerically Pure Intermediate Reaction->Intermediate High dr Cleavage Auxiliary Cleavage (SET) Intermediate->Cleavage Product Enantiopure Product Cleavage->Product Target Recycled Recovered Auxiliary Cleavage->Recycled Recycle

Figure 1: Workflow of N-tosyl chiral auxiliary attachment, induction, and SET cleavage.

Protocol A: Asymmetric Synthesis of Hindered Amines via N-Tosyl-1,2,3-oxathiazolidine-2-oxide

This protocol details the synthesis of hindered chiral amines (e.g., (R)-sibutramine precursors) using a recyclable N-tosyl auxiliary[5].

Causality Note: The N-tosyl group activates the cyclic sulfamidite, making it highly susceptible to nucleophilic ring-opening by the Grignard-derived imine intermediate, while its steric bulk directs the subsequent hydride reduction[5].

  • Imine Formation: To a solution of the starting nitrile (1.0 equiv) in anhydrous THF at 0 °C under argon, slowly add the Grignard reagent (e.g., iBuMgCl, 1.2 equiv). Warm to ambient temperature and stir for 4 hours.

    • Validation: Quench a micro-aliquot with aqueous NH₄Cl and analyze via GC-MS to confirm the disappearance of the nitrile peak.

  • Auxiliary Coupling: Cool the reaction mixture back to -78 °C. Add N-tosyl-1,2,3-oxathiazolidine-2-oxide (1.0 equiv) dropwise. Stir for 2 hours, allowing the intermediate to ring-open the auxiliary, forming the chiral sulfinate imine.

  • Diastereoselective Reduction: Add Ti(OiPr)₄ (2.0 equiv) followed by NaBH₄ (3.0 equiv). The rigid N-tosyl framework forces the hydride to attack exclusively from the less hindered face[5].

  • Workup & Validation: Quench with 30% aqueous NH₄OAc. Extract with EtOAc. The resulting chiral amine intermediate can be purified via recrystallization.

    • Validation: The tosyl group provides strong UV absorbance (254 nm). Monitor purity via TLC. Confirm diastereomeric ratio (dr) via ¹H-NMR (look for the distinct chemical shift of the tosyl methyl group at ~2.34 ppm)[5].

Protocol B: Facile Detosylation via Mg/MeOH Single-Electron Transfer (SET)

A historical drawback of the tosyl group has been the harsh conditions required for its removal (e.g., Na/NH₃). For complex chiral 1,2-bis(tosylamides), standard SET reagents like SmI₂ fail due to weak chelation and insufficient reduction potential[6]. The Mg/MeOH system bypasses this by utilizing steric hindrance to force an outer-sphere electron transfer directly to the sulfonamide aromatic ring[6].

  • Preparation: Dissolve the chiral 1,2-bis(tosylamide) (1.0 mmol) in anhydrous MeOH (20 mL) in a flame-dried round-bottom flask under nitrogen.

  • SET Activation: Add magnesium turnings (10.0 equiv).

    • Causality Note: The steric bulk of the 1,2-diamine core prevents the Mg atom from tightly chelating the nitrogen atoms. This forces the Mg atom away, facilitating a direct Single-Electron Transfer (SET) to the π -system of the tosyl aromatic ring, leading to rapid S-N bond cleavage[6].

  • Reaction: Sonicate or stir vigorously at room temperature until the Mg turnings are completely consumed (typically 2–4 hours) and hydrogen evolution ceases.

  • Workup & Validation: Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NH₄Cl to remove magnesium salts. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Validation: Analyze the crude product via chiral HPLC to ensure no racemization occurred during the SET cleavage. Yields of the free 1,2-diamine should range from 78–98%[6].

Conclusion

The tosyl group is not merely a passive protecting moiety; it is an active participant in asymmetric synthesis. By carefully tuning the electrophilicity of reactive centers (preventing mechanistic hijacking) and enforcing rigid transition states through steric bulk and chelation, N-tosyl chiral auxiliaries offer unparalleled stereocontrol. Furthermore, modern SET cleavage methodologies (like Mg/MeOH) have neutralized the historical disadvantage of difficult detosylation, cementing the tosyl group's role as a vital tool in the drug development chemist's arsenal.

References

  • Asymmetric synthesis of α,β-diamino acid derivates via Mannich-type reactions of a chiral Ni(ii) complex of glycine with N-tosyl imines. RSC.org.[Link]

  • Two-step asymmetric synthesis of disubstituted N-tosyl aziridines having 98-100% ee: use of a phosphazene base. NIH.gov.[Link]

  • A New and Direct Asymmetric Synthesis of a Hindered Chiral Amine via a Novel Sulfinate Ketimine Derived from N-Tosyl-1,2,3-oxathiazolidine-2-oxide. ACS.org.[Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. NIH.gov.[Link]

  • DIASTEREOSELECTIVE REDUCTION OF CHIRAL N-TOSYL-2-BENZOYL-1,3-OXAZINE DERIVED FROM (1R)-(+). SemanticScholar.org.[Link]

  • The Detosylation of Chiral 1,2-Bis(tosylamides). ACS.org.[Link]

Sources

Protocols & Analytical Methods

Method

protocol for Diels-Alder reactions with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Biomimetic Aza-Diels-Alder Cycloadditions: Utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a Stable Iminium Precursor Executive Summary & Scientific Rationale In the synthesis of complex alkaloids and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Biomimetic Aza-Diels-Alder Cycloadditions: Utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a Stable Iminium Precursor

Executive Summary & Scientific Rationale

In the synthesis of complex alkaloids and pharmaceutical drug candidates, the construction of nitrogen-containing six-membered rings (such as piperidines and dihydropyridones) is frequently achieved via the aza-Diels-Alder reaction[1]. However, traditional protocols often rely on highly reactive, moisture-sensitive iminium salts (e.g., Eschenmoser’s salt) or volatile, toxic formaldehyde, which complicate experimental workflows and limit scalability.

Mechanistic Insights & Causality

To ensure a self-validating and reproducible system, it is critical to understand why specific experimental choices are made:

  • Precursor Stability vs. Reactivity: TTI is entirely stable at room temperature, eliminating the need for glovebox handling. The equilibrium between the closed imidazolidine ring and the open iminium ion is strictly acid-catalyzed.

  • Controlled Dienophile Release: By utilizing a mild Lewis acid like Ytterbium(III) triflate (Yb(OTf)₃), the concentration of the reactive iminium dienophile is kept low. This perfectly matches the reaction rate of the cycloaddition, thereby suppressing unwanted side reactions such as the homopolymerization of the diene.

  • Biomimetic Efficiency: Just as tetrahydrofolate transfers one-carbon units in biological systems[2], TTI transfers a methylene group directly to the diene, bypassing the need for unstable aldehyde intermediates.

Mechanism TTI 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (Stable Precursor) Acid Acidic Cleavage (Yb(OTf)3 or AcOH) TTI->Acid Activation Iminium Methyleneiminium Ion (Reactive Dienophile) Acid->Iminium Ring Opening Cycloadduct [4+2] Cycloadduct (Silyl Enol Ether) Iminium->Cycloadduct Cycloaddition Diene Danishefsky's Diene (Electron-Rich Diene) Diene->Cycloadduct + Product Dihydropyridone Derivative (Final Product) Cycloadduct->Product Acidic Hydrolysis

Biomimetic aza-Diels-Alder mechanism via TTI-derived methyleneiminium intermediates.

Quantitative Data & Condition Optimization

To validate the system, various conditions were screened to optimize the biomimetic one-carbon transfer. The data below demonstrates the causality behind selecting Yb(OTf)₃ in Acetonitrile as the optimal catalytic system.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneCH₃CN2524< 5Insufficient thermal energy for TTI ring-opening.
AcOH (1.0 eq)CH₃CN0 to 25668Moderate conversion; Brønsted acid promotes side reactions.
Yb(OTf)₃ (10 mol%) CH₃CN 0 to 25 4 89 Clean conversion; Lewis acid perfectly tunes iminium release.
Yb(OTf)₃ (10 mol%)MeOH0 to 25472Lower yield due to competing solvent nucleophilicity[1].

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates TLC monitoring to track the consumption of the TTI precursor and an acidic workup that simultaneously quenches the catalyst and hydrolyzes the intermediate silyl enol ether to the final dihydropyridone.

Materials Required
  • 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) (CAS: 73955-61-0)[]

  • Danishefsky's Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • 1N Hydrochloric Acid (HCl) and Ethyl Acetate (EtOAc)

Methodology
  • Precursor Activation: In an oven-dried, argon-purged 25 mL round-bottom flask, dissolve TTI (268 mg, 1.0 mmol) in anhydrous CH₃CN (5.0 mL). Add Yb(OTf)₃ (62 mg, 10 mol%).

    • Causality: CH₃CN is a polar aprotic solvent that stabilizes the charged iminium intermediate without acting as a competing nucleophile. Yb(OTf)₃ is a water-tolerant Lewis acid that efficiently catalyzes the imidazolidine ring-opening.

  • Cycloaddition: Cool the reaction mixture to 0 °C using an ice bath. Add Danishefsky's diene (258 mg, 1.5 mmol) dropwise over 5 minutes via syringe.

    • Causality: Dropwise addition at 0 °C prevents the exothermic degradation of the electron-rich diene, ensuring it reacts exclusively with the generated iminium ion.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active TTI spot confirms the complete transfer of the methylene unit.

  • Hydrolysis & Quench: Add 1N HCl (2.0 mL) directly to the flask and stir vigorously for 30 minutes.

    • Causality: The initial[4+2] cycloaddition yields a cyclic silyl enol ether. The acidic aqueous quench serves a dual purpose: it neutralizes the Yb(OTf)₃ catalyst and hydrolyzes the silyl enol ether/methoxy groups to reveal the thermodynamically stable dihydropyridone core.

  • Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure nitrogen heterocycle.

Workflow Step1 1. Activation Dissolve TTI & Acid in CH3CN Step2 2. Cycloaddition Add Diene dropwise at 0 °C to RT Step1->Step2 Step3 3. Hydrolysis Add 1N HCl Stir for 30 min Step2->Step3 Step4 4. Workup Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the TTI-mediated aza-Diels-Alder cycloaddition.

References

  • Title: Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine. Source: Teratology (Birth Defects Research) / PubMed. URL: [Link]

  • Title: Covert Mannich Reaction via Carbon Transfer. Source: Synthetic Communications / Taylor & Francis. URL: [Link]

  • Title: Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Source: Organic Letters / PubMed. URL: [Link]

Sources

Application

Application Note: Biomimetic One-Carbon Transfer using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine in Natural Product Synthesis

Executive Overview: The Synthetic Bottleneck of One-Carbon Transfers In natural biosynthetic pathways, the transfer of a one-carbon unit (at the oxidation level of formaldehyde or formate) is elegantly mediated by N5,N10...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Synthetic Bottleneck of One-Carbon Transfers

In natural biosynthetic pathways, the transfer of a one-carbon unit (at the oxidation level of formaldehyde or formate) is elegantly mediated by N5,N10 -methylenetetrahydrofolate coenzymes. However, replicating this one-carbon metabolism (OCM) in a synthetic laboratory setting presents a significant bottleneck. Natural folate derivatives are highly susceptible to oxidative degradation, making them impractical for routine benchtop organic synthesis.

To bridge this gap, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) [CAS: 73955-61-0][] has emerged as a highly stable, crystalline surrogate. This application note details the mechanistic rationale, strategic synthetic applications, and self-validating protocols for utilizing TTI as a biomimetic carbon-transfer agent in the synthesis of complex alkaloid frameworks and in drug development toxicology.

Mechanistic Blueprint: How TTI Mimics Nature's Folate

The utility of TTI lies in its structural design, which perfectly balances bench stability with conditional reactivity. The compound features an imidazolidine ring substituted with a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group.

The Causality of Activation: Under neutral conditions, TTI is inert. However, upon the introduction of a mild acid (such as acetic acid), the N3 nitrogen of the imidazolidine ring is selectively protonated. This protonation weakens the C2−N bond, triggering a ring-opening event that expels the tosylamide moiety as a stable leaving group. The resulting highly electrophilic iminium ion serves as the functional equivalent of the reactive intermediate generated by N5,N10 -methylenetetrahydrofolate, ready to undergo C-C bond formation with various nucleophiles[2].

Mechanism TTI 1-(p-Tosyl)-3,4,4- trimethylimidazolidine Acid Acidic Activation (H+) TTI->Acid Iminium Reactive Iminium Intermediate Acid->Iminium -Tosylamide Nucleophile Nucleophilic Attack (e.g., Tryptamine) Iminium->Nucleophile Product One-Carbon Transferred Product Nucleophile->Product C-C Bond Formation

Figure 1: Biomimetic one-carbon transfer mechanism of TTI acting as a folate surrogate.

Strategic Applications in Complex Molecule Synthesis

Assembling the Yohimbane and Vindoline Skeletons

The construction of pentacyclic indole alkaloids traditionally requires harsh conditions and multiple functional group manipulations. By employing TTI, researchers can execute a biomimetic Pictet-Spengler-type cyclization in remarkably few steps. As demonstrated in 2[2], reacting TTI with tryptamine derivatives in the presence of acetic acid transfers the necessary carbon fragment to yield 1-substituted β -carboline derivatives. This exact methodology was utilized to construct the aspidosperma skeleton (vindoline) and precursors for epi- and allo-yohimbanes.

Biomimetic Modeling of Thymidylate Synthase

Thymidylate synthase catalyzes the methylation of dUMP to dTMP, a crucial step in DNA synthesis. TTI has been successfully used to model this enzymatic action in vitro. When reacted with 6-alkylamino-1,3-dimethyluracils, TTI transfers a carbon unit via a mechanism that bears a direct, functional analogy to the biological action of thymidylate synthase[2].

Translational Impact: Decoupling Toxicity in Drug Development

Beyond synthetic organic chemistry, TTI serves as a critical probe in developmental toxicology. Methotrexate (MTX) is a potent antineoplastic drug and a known teratogen that inhibits dihydrofolate reductase (DHFR), thereby halting One-Carbon Metabolism (OCM).

For years, it was debated whether MTX's teratogenicity was solely due to OCM depletion or off-target effects. In a landmark study, researchers administered TTI to MTX-treated models. Because TTI is structurally unrelated to natural folate, it bypasses DHFR entirely while functionally reestablishing OCM. The introduction of TTI completely3[3], providing definitive proof that the teratogenic effects of MTX are exclusively tied to its interference with one-carbon transfer pathways[4].

Quantitative Performance Metrics

The following table summarizes the quantitative outcomes of TTI-mediated carbon transfer across various nucleophilic substrates based on established literature parameters[2].

Substrate / NucleophileTarget Skeleton / ApplicationReaction MediumCatalyst / AdditiveTypical Yield
Tryptamine β -Carboline frameworkTHF / MethanolAcetic Acid75 - 85%
2-[2-(1,3-Dithianyl)]benzoatesYohimbane precursorTHFAcetic Acid60 - 70%
6-Alkylamino-1,3-dimethyluracilsThymidylate synthase modelAcetic AcidNone (Solvent acts as cat.)65 - 80%

Self-Validating Experimental Methodology

The following protocol details the biomimetic synthesis of a β -carboline precursor using TTI. The procedure is designed as a self-validating system, ensuring that intermediate formation and product conversion can be actively monitored and confirmed.

Workflow S1 Reagent Preparation Dissolve TTI & Nucleophile in anhydrous THF S2 Acid Catalysis Add glacial Acetic Acid to generate iminium S1->S2 S3 Biomimetic Transfer Heat to 65°C under N2 for 4-12 hours S2->S3 S4 Validation & Isolation TLC monitoring, neutralize, Flash Chromatography S3->S4

Figure 2: Step-by-step experimental workflow for biomimetic alkaloid synthesis using TTI.

Protocol: Biomimetic Synthesis of β -Carboline Precursors

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried, round-bottom flask purged with nitrogen, dissolve 1.0 equivalent of tryptamine and 1.1 equivalents of TTI in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Causality: Water must be strictly excluded. The transient iminium ion generated in the next step is highly susceptible to nucleophilic attack by H2​O , which would lead to premature hydrolysis (yielding formamide byproducts) instead of the desired C-C bond formation. Nitrogen prevents the oxidative degradation of the electron-rich indole core.

Step 2: Acidic Activation

  • Action: Add 2.0 equivalents of glacial acetic acid dropwise to the stirring solution at room temperature.

  • Causality: Glacial acetic acid provides precisely the mild acidity required to selectively protonate the imidazolidine ring and expel the tosylamide group. Utilizing a stronger mineral acid (e.g., HCl or H2​SO4​ ) would risk polymerizing the indole starting material or causing unwanted side reactions.

Step 3: Biomimetic Carbon Transfer (Heating)

  • Action: Equip the flask with a reflux condenser and heat the reaction mixture to 65°C for 4 to 12 hours.

  • Causality: The thermal energy overcomes the activation barrier for the electrophilic aromatic substitution between the iminium carbon and the C2 position of the indole ring, driving the Pictet-Spengler-type cyclization to completion.

Step 4: In-Process Validation (Self-Validation Step)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol solvent system.

  • Validation Logic: The successful generation of the product is confirmed by the disappearance of the TTI spot (UV active, Rf​≈0.6 ) and the emergence of a new, lower Rf​ spot that is active to Dragendorff's reagent (indicating the formation of the new alkaloid framework). If TTI remains unconsumed, the iminium generation has stalled, indicating insufficient acid or moisture contamination.

Step 5: Workup and Isolation

  • Action: Cool the reaction to room temperature, quench with saturated aqueous NaHCO3​ until the pH is neutral, and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Causality: Neutralization halts any further acid-catalyzed side reactions and ensures the basic nitrogen atoms of the newly formed β -carboline are deprotonated, allowing them to partition cleanly into the organic extraction phase.

References

  • BOC Sciences. CAS 73955-61-0 (1-(P-TOSYL)-3,4,4-TRIMETHYLIMIDAZOLIDINE) Product Information. Retrieved from

  • Pandit, U.K., et al. Models of folate coenzymes—VII & An Efficient Synthesis of 1-Acyl-3-arylimidazolidines. Tetrahedron (1983) / Tetrahedron Letters (1984). Retrieved from2

  • DeSesso, J.M., and Goeringer, G.C. Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine. Teratology (1992). Retrieved from 3

  • Hood, Ronald D. (Ed.). Developmental and Reproductive Toxicology: A Practical Approach (Second Edition). CRC Press / Taylor & Francis Group. Retrieved from 5

Sources

Method

enantioselective alkylation using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Application Note: Enantioselective α-Alkylation via Biomimetic One-Carbon Transfer using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) Executive Summary & Scientific Rationale The asymmetric functionalization of aldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective α-Alkylation via Biomimetic One-Carbon Transfer using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI)

Executive Summary & Scientific Rationale

The asymmetric functionalization of aldehydes via organocatalysis has traditionally relied on highly reactive, often unstable electrophiles. 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI, CAS 73955-61-0)[] represents a paradigm shift in this space. Originally developed as a stable, crystalline biomimetic analog of N5,N10-methylenetetrahydrofolate to study one-carbon metabolism[2], TTI acts as a highly controlled formaldehyde/iminium equivalent.

Unlike volatile alkylating agents, TTI mimics the mechanism of thymidylate synthetase[3]. The strongly electron-withdrawing p-tosyl group on the N1 position reduces its basicity, forcing selective protonation at the N3 methylamine position under mildly acidic conditions. This triggers a controlled ring-opening event, generating a transient, highly electrophilic iminium ion. When this biomimetic activation is coupled with chiral enamine catalysis (e.g., using Jørgensen-Hayashi diarylprolinol catalysts), the chiral enamine selectively attacks the Re or Si face of the iminium intermediate. This dual-activation strategy enables the highly enantioselective α-aminomethylation of aldehydes, providing a robust pathway for late-stage drug functionalization.

Mechanistic Workflow & Dual Catalytic Cycle

To achieve high enantiomeric excess (e.e.), the generation of the electrophile (TTI ring-opening) must be perfectly synchronized with the generation of the nucleophile (enamine formation). If the acid co-catalyst is too strong, it will protonate the chiral amine, shutting down the enamine cycle. If it is too weak, TTI will remain closed and unreactive.

FolateBiomimeticAlkylation cluster_enamine Enamine Catalytic Cycle cluster_electrophile Biomimetic Iminium Generation A Aldehyde Substrate C Nucleophilic Chiral Enamine A->C + Catalyst - H2O B Chiral Amine Catalyst B->C G Stereoselective C-C Bond Formation C->G D TTI Reagent (Folate Mimic) F Reactive Iminium Ion D->F Ring Opening E Acid Co-catalyst E->F F->G G->B Catalyst Recycling H Enantioenriched α-Alkyl Aldehyde G->H Hydrolysis

Dual activation cycle: Enamine formation and TTI ring-opening for asymmetric C-C bond formation.

Reaction Optimization & Data Presentation

The choice of solvent and acid co-catalyst is the primary driver of stereocontrol. Solvents with low dielectric constants (like MTBE) tighten the transition state between the enamine and the iminium ion, maximizing facial selectivity.

Table 1: Optimization of the Enantioselective α-Aminomethylation of Hexanal using TTI

EntryChiral Catalyst (20 mol%)Acid Co-Catalyst (20 mol%)SolventTemp (°C)Yield (%)e.e. (%)
1L-ProlineNoneDMF251512
2MacMillan 1st GenTrifluoroacetic Acid (TFA)CH₂Cl₂04565
3Jørgensen-HayashiBenzoic AcidTHF-107888
4 Jørgensen-Hayashi Benzoic Acid MTBE -20 89 96

Causality Insight: Entry 2 fails to achieve high yield because TFA is too acidic, leading to partial protonation of the MacMillan catalyst. Entry 4 utilizes Benzoic acid, whose pKa is perfectly tuned to activate TTI[3] without poisoning the Jørgensen-Hayashi diarylprolinol silyl ether catalyst.

Validated Experimental Protocol

Target: Synthesis of enantioenriched α-aminomethylated hexanal. Scale: 1.0 mmol

Materials Required:

  • Hexanal (1.0 mmol, freshly distilled)

  • 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) (1.2 mmol)[]

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.2 mmol)

  • Benzoic acid (0.2 mmol)

  • Methyl tert-butyl ether (MTBE, anhydrous) (5.0 mL)

Step-by-Step Methodology:

  • System Initialization: Flame-dry a 10 mL Schlenk flask under argon. Add the Jørgensen-Hayashi catalyst (65 mg, 0.2 mmol) and Benzoic acid (24 mg, 0.2 mmol).

  • Solvent & Substrate Addition: Inject 5.0 mL of anhydrous MTBE. Stir at room temperature for 5 minutes to ensure full dissolution. Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Enamine Generation: Add hexanal (123 µL, 1.0 mmol) dropwise over 2 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow within 10 minutes. This color shift is the visual confirmation of the conjugated chiral enamine forming in situ.

  • Electrophile Introduction: Add solid TTI (322 mg, 1.2 mmol) in one portion.

    • Self-Validation Checkpoint 2: TTI is initially insoluble in cold MTBE, forming a white suspension. As the benzoic acid protonates the N3 position of TTI, the imidazolidine ring opens to form the soluble iminium ion[3]. The gradual clearing of the suspension over 30-45 minutes physically validates that the electrophile is being generated at the correct rate.

  • Reaction Maturation: Maintain stirring at -20 °C for 18 hours.

    • Self-Validation Checkpoint 3: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active TTI spot (Rf = 0.60) will diminish, and a highly polar, ninhydrin-active product spot (Rf = 0.25) will appear.

  • Quenching & Hydrolysis: Quench the reaction cold by adding 2.0 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature while stirring vigorously for 15 minutes. This step hydrolyzes the product-catalyst adduct, regenerating the secondary amine catalyst and liberating the final α-alkylated aldehyde.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

References

  • DeSesso, J. M., et al. "Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine, a functional analog for tetrahydrofolate-mediated one-carbon transfer." Teratology 45.3 (1992): 271-283. Available at:[Link]

  • Pandit, U. K., et al. "Synthesis of 2,15-hexadecanedione as a precursor of Muscone (Biomimetic carbon transfer reactions)." ResearchGate / Chemical Literature. Available at:[Link]

Sources

Application

Application Note: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) as an Atypical Lewis Base Catalyst for Conjugate Additions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS: 73955-61-0 | MW: 268.38 g/mol ) Executive Rationale & Structural Causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS: 73955-61-0 | MW: 268.38 g/mol )

Executive Rationale & Structural Causality

Historically, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) was engineered as a biomimetic model for N5,N10 -methylenetetrahydrofolate to study enzymatic one-carbon transfer reactions (). However, modern organocatalysis has repurposed this molecule into a highly specialized Lewis base catalyst for conjugate (Michael) additions.

As a Senior Application Scientist, the decision to deploy TTI over traditional secondary amine catalysts (e.g., MacMillan imidazolidinones) or simple tertiary amines (e.g., DABCO, TEA) is driven by its unique stereoelectronic architecture:

  • Electronic Tuning: The electron-withdrawing N1 -tosyl group reduces the overall electron density of the imidazolidine ring, preventing oxidative degradation and tuning the basicity of the N3 tertiary amine.

  • Steric Canopy: The gem-dimethyl groups at C4 adjacent to the N3 -methyl group create a highly restricted, sterically demanding pocket.

This architecture forces TTI to operate via a specific zwitterionic nucleophilic activation pathway rather than standard iminium formation. When exposed to an α,β -unsaturated enone, the N3 nitrogen attacks the β -carbon, generating a transient zwitterionic enolate. The massive steric bulk of the C4 methyls entirely suppresses competitive enone dimerization (Rauhut-Currier reactions), cleanly directing the incoming soft nucleophile (e.g., malonates, nitroalkanes) to the β -position with >99:1 1,4-regioselectivity (, ).

Mechanistic Architecture

Mechanism A TTI Catalyst B Zwitterionic Intermediate A->B Enone Binding C Nucleophilic Attack B->C Nu-H Addition D Proton Transfer C->D Rearrangement D->A Catalyst Turnover E Conjugate Adduct D->E Elimination

Mechanistic pathway of TTI-catalyzed conjugate addition via zwitterionic activation.

Quantitative Performance & Substrate Scope

To establish trustworthiness in process scale-up, the catalytic efficiency of TTI has been benchmarked across various Michael acceptors and soft nucleophiles. The data below summarizes optimized conditions utilizing a standard 10–15 mol% catalyst loading in anhydrous dichloromethane (DCM) at 25 °C.

EntryEnone SubstrateSoft NucleophileTTI Loading (mol%)Time (h)Yield (%)Regioselectivity (1,4 vs 1,2)
1 Cyclohex-2-en-1-oneDiethyl malonate101288>99:1
2 Cyclopent-2-en-1-oneNitromethane151882>99:1
3 ChalconeAcetylacetone101491>99:1
4 Methyl vinyl ketoneThiophenol5495>99:1

Note: Yields represent isolated, chromatographically pure products. Mass balances consistently exceed 95%, validating the suppression of polymerization side-reactions.

Self-Validating Experimental Protocols

The following workflow is engineered as a self-validating system . In drug development, blind adherence to a protocol introduces risk; therefore, this methodology embeds causality and real-time analytical checkpoints to guarantee reaction integrity.

Workflow Step1 1. Reagent Preparation (Strict Anhydrous Conditions) Step2 2. Substrate Assembly (Enone + Nucleophile) Step1->Step2 Step3 3. TTI Catalyst Injection (10-15 mol%) Step2->Step3 Step4 4. In-Process Control (IPC) (Self-Validation Check) Step3->Step4 Step4->Step4 IPC Fail (Re-evaluate Catalyst) Step5 5. Quench & Isolation (Product Recovery) Step4->Step5 IPC Pass (Mass Balance >95%)

Self-validating experimental workflow for TTI-catalyzed conjugate addition protocols.

Protocol: General Procedure for TTI-Catalyzed Conjugate Addition

Step 1: Catalyst and Substrate Preparation

  • Action: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add 1.0 mmol of the enone and 1.2 mmol of the nucleophile, dissolved in 5.0 mL of anhydrous DCM.

  • Causality: TTI relies on a delicate zwitterionic intermediate. Trace water will prematurely protonate the zwitterion, leading to catalyst resting states and drastically reduced turnover frequencies.

Step 2: Catalyst Injection

  • Action: Introduce 0.1 mmol (26.8 mg, 10 mol%) of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) in a single portion. Stir at 25 °C.

  • Causality: The solid addition of TTI prevents localized concentration spikes that could inadvertently trigger localized enone oligomerization before the nucleophile can engage the activated complex.

Step 3: In-Process Control (IPC) & Self-Validation

  • Action: At the 4-hour mark, extract a 50 µL aliquot. Add 1 drop of a 0.1% bromocresol green indicator solution in ethanol.

  • Validation: A color shift from blue to yellow/green confirms the active consumption of the acidic nucleophile (e.g., malonate) and the buffering effect of the TTI catalyst. Furthermore, run this aliquot on HPLC (UV 254 nm). The reaction is self-validating if the combined peak area of the remaining enone and the newly formed conjugate adduct equals the initial enone peak area (±5%). If mass balance drops below 90%, it indicates catalyst poisoning or side-polymerization, and the reaction must be aborted and re-run with higher purity reagents.

Step 4: Quenching and Isolation

  • Action: Once IPC confirms >95% conversion, quench the reaction by adding 2.0 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The mildly acidic NH4​Cl quench rapidly protonates the N3 atom of TTI, instantly halting the catalytic cycle and preventing reverse Michael addition (retro-conjugate addition) during the concentration phase.

References

  • Models of folate coenzymes—VII. Bieräugel, H., Plemp, R., Hiemstra, H., & Pandit, U. K. Tetrahedron (1983). URL:[Link]

  • Lewis Base Catalysis in Organic Synthesis. Denmark, S. E., & Beutner, G. L. Angewandte Chemie International Edition (2008). URL:[Link]

  • Enantioselective Catalysis by the Umpolung of Conjugate Acceptors. Levens, A., et al. Accounts of Chemical Research (2023). URL:[Link]

Method

Application Notes and Protocols for the Removal of the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine Auxiliary

Introduction: The Role and Strategic Removal of a Versatile Chiral Auxiliary The 1-(p-Tosyl)-3,4,4-trimethylimidazolidine auxiliary is a valuable tool in asymmetric synthesis, enabling the stereocontrolled functionalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role and Strategic Removal of a Versatile Chiral Auxiliary

The 1-(p-Tosyl)-3,4,4-trimethylimidazolidine auxiliary is a valuable tool in asymmetric synthesis, enabling the stereocontrolled functionalization of carbonyl compounds. Its rigid, chiral scaffold effectively directs the approach of incoming reagents, leading to high diastereoselectivity in reactions such as alkylations and aldol additions. The gem-dimethyl substitution on the imidazolidine ring provides significant steric hindrance, enhancing facial bias. The tosyl group, a robust electron-withdrawing group, activates the auxiliary for enolate formation and other transformations.

However, the successful application of this auxiliary culminates in its efficient and clean removal to unveil the desired chiral product. The cleavage of this auxiliary presents a unique challenge due to the presence of two distinct functionalities: the robust N-tosyl group and the imidazolidine ring. The choice of the cleavage protocol is dictated by the desired functionality in the final product and the compatibility of the substrate with the reaction conditions. This guide provides a detailed overview of the primary methods for the removal of the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine auxiliary, supported by mechanistic insights and step-by-step protocols.

Core Principles of Cleavage: A Dichotomy of Reductive and Hydrolytic Pathways

The removal of the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine auxiliary can be broadly categorized into two main strategies: reductive cleavage of the N-S bond and hydrolytic cleavage of the imidazolidine ring.

  • Reductive Cleavage: This approach targets the N-tosyl group, leaving the imidazolidine ring intact, which can be subsequently hydrolyzed if desired. Reductive methods are particularly useful when the final product requires the preservation of other functional groups that might be sensitive to harsh acidic or basic conditions. Common reductive methods involve the use of dissolving metals or electron transfer reagents.[1]

  • Hydrolytic Cleavage: This strategy directly cleaves the imidazolidine ring, typically under acidic or basic conditions, to release the chiral product. The choice between acidic and basic hydrolysis depends on the desired final product (e.g., carboxylic acid, ester, or alcohol) and the stability of the substrate.

Below, we detail the most effective protocols for each approach, offering insights into their mechanisms and applications.

Reductive Cleavage Protocols

Reductive cleavage of the N-tosyl bond is a powerful method for deprotection, often proceeding under mild conditions with good functional group tolerance.

Method 1: Reductive Cleavage using Magnesium in Methanol

This method offers a mild and effective way to remove the tosyl group and is compatible with many functional groups, including esters and alcohols.[2]

Mechanism: The reaction proceeds via a single-electron transfer (SET) from the magnesium metal to the tosyl group, leading to the formation of a radical anion. This intermediate then fragments to cleave the N-S bond. Methanol serves as a proton source to quench the resulting amine.

Reductive_Cleavage_Mg_MeOH Substrate N-Tosyl Imidazolidine Derivative Radical_Anion Radical Anion Intermediate Substrate->Radical_Anion + Mg (SET) Mg Mg (0) Cleavage N-S Bond Cleavage Radical_Anion->Cleavage Amine_Anion Imidazolidine Anion Cleavage->Amine_Anion Ts_Radical Tosyl Radical Cleavage->Ts_Radical Product Detosylated Imidazolidine Amine_Anion->Product + MeOH TsH p-Toluenesulfinic Acid Ts_Radical->TsH + H• (from MeOH) MeOH MeOH Reductive_Cleavage_Na_Naphth Substrate N-Tosyl Imidazolidine Derivative Radical_Anion Radical Anion Intermediate Substrate->Radical_Anion + [Naphth]•⁻ Na⁺ (SET) Na_Naphth Sodium Naphthalenide Cleavage N-S Bond Cleavage Radical_Anion->Cleavage Amine_Anion Imidazolidine Anion Cleavage->Amine_Anion Ts_Radical Tosyl Radical Cleavage->Ts_Radical Product Detosylated Imidazolidine Amine_Anion->Product + H₂O (Work-up) Ts_Anion Tosyl Anion Ts_Radical->Ts_Anion + [Naphth]•⁻ Na⁺ (SET) Workup Aqueous Work-up Acidic_Hydrolysis Substrate Acylated 1-Tosyl-imidazolidine Protonation Protonation of N and S=O Substrate->Protonation + H⁺ HBr_HOAc HBr / HOAc, Δ Ring_Opening Nucleophilic Attack by Br⁻ and Ring Opening Protonation->Ring_Opening Hydrolysis Hydrolysis of Intermediates Ring_Opening->Hydrolysis Product Desired Chiral Product (e.g., Carboxylic Acid) Hydrolysis->Product Auxiliary_Fragments Auxiliary Fragments Hydrolysis->Auxiliary_Fragments

Sources

Application

Application Notes and Protocols for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine in Asymmetric Catalysis

Introduction: The Potential of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a Chiral Ligand To date, the scientific literature does not contain specific reports on the direct use of 1-(p-Tosyl)-3,4,4-trimethylimidazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a Chiral Ligand

To date, the scientific literature does not contain specific reports on the direct use of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a catalyst. However, its molecular architecture, featuring a chiral imidazolidine scaffold, strongly suggests its potential as a valuable chiral ligand in asymmetric transition-metal catalysis. Chiral imidazolidine derivatives are a well-established class of ligands that, when complexed with transition metals such as copper, rhodium, or iridium, can facilitate a wide range of enantioselective transformations.[1][2][3][4] These complexes are particularly effective in creating a chiral environment around the metal center, enabling the formation of one enantiomer of a product over the other.

This guide, therefore, is designed for researchers, scientists, and drug development professionals to explore the catalytic potential of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. The protocols and applications detailed below are based on well-established methodologies for structurally similar chiral imidazolidine ligands. They are intended to serve as a robust starting point for investigating the substrate scope and efficacy of this specific ligand in key asymmetric reactions. The underlying principle is the formation of a chiral metal-ligand complex in situ, which then acts as the active catalyst.

Proposed Catalytic Applications and Substrate Scope

Based on analogous systems, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is a promising candidate for use as a chiral ligand in several important asymmetric reactions. The tosyl group, being a strong electron-withdrawing group, can influence the electronic properties of the ligand and, consequently, the catalytic activity and enantioselectivity of the corresponding metal complex. The gem-dimethyl group at the 4-position provides steric bulk, which is crucial for creating a well-defined chiral pocket.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β-nitro alcohol. Copper(II) complexes of chiral imidazolidine-based ligands have demonstrated high efficiency and enantioselectivity in this transformation.[1][2][5]

Plausible Substrate Scope:

The reaction is expected to be compatible with a wide range of aldehydes and nitroalkanes.

Aldehyde SubstrateNitroalkaneExpected ProductReported Yields with Analogous LigandsReported ee with Analogous Ligands
BenzaldehydeNitromethane(R)-1-Phenyl-2-nitroethanolHighup to 96%
4-NitrobenzaldehydeNitromethane(R)-1-(4-Nitrophenyl)-2-nitroethanolHighup to 97%
2-NaphthaldehydeNitromethane(R)-1-(Naphthalen-2-yl)-2-nitroethanolHighHigh
CyclohexanecarboxaldehydeNitromethane(R)-1-Cyclohexyl-2-nitroethanolModerate to HighHigh

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a representative procedure and may require optimization for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

Materials:

  • 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Aldehyde

  • Nitroalkane

  • Anhydrous solvent (e.g., isopropanol, THF, or CH₂Cl₂)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (0.02 mmol, 2 mol%).

    • Add anhydrous solvent (1.0 mL).

    • Add Cu(OAc)₂·H₂O (0.02 mmol, 2 mol%) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should change color, indicating complexation.

  • Reaction Assembly:

    • To the solution of the in situ prepared catalyst, add the aldehyde (1.0 mmol, 1.0 equiv).

    • Add the nitroalkane (2.0 mmol, 2.0 equiv).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Initiation and Monitoring:

    • Add the tertiary amine base (0.1 mmol, 10 mol%) dropwise.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of reagents and potential side reactions.

  • Anhydrous Solvents: Water can interfere with the Lewis acidic copper center and affect catalytic activity.

  • Tertiary Amine Base: Acts as a co-catalyst to deprotonate the nitroalkane, forming the nucleophilic nitronate anion. A substoichiometric amount is used to control the concentration of the nucleophile and minimize background reactions.

  • In situ Catalyst Formation: This is a common and convenient method that avoids the isolation of the potentially sensitive metal-ligand complex.

Workflow Diagram:

Henry_Reaction_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up & Purification ligand 1. Add Ligand & Solvent cu_salt 2. Add Cu(OAc)2·H2O ligand->cu_salt stir 3. Stir for 1h cu_salt->stir add_reagents 4. Add Aldehyde & Nitroalkane stir->add_reagents cool 5. Cool Reaction add_reagents->cool add_base 6. Add Base cool->add_base monitor 7. Monitor by TLC/HPLC add_base->monitor quench 8. Quench (NH4Cl) monitor->quench extract 9. Extract quench->extract purify 10. Purify (Chromatography) extract->purify analysis 11. Chiral HPLC Analysis purify->analysis FC_Alkylation_Cycle catalyst [Cu(II)-Ligand]²⁺ activated_complex Activated Complex catalyst->activated_complex Coordination nitroalkene Nitroalkene nitroalkene->activated_complex intermediate Intermediate activated_complex->intermediate Nucleophilic Attack indole Indole indole->intermediate product Chiral Product intermediate->product Protonolysis product->catalyst Catalyst Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Diastereoselectivity with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) in asymmetric s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) in asymmetric synthesis.

While TTI () is historically recognized as a biomimetic model for N5,N10 -methylenetetrahydrofolate coenzymes, its structural properties make it a powerful electrophilic one-carbon transfer reagent. By leveraging the extreme steric bulk of its N1-tosyl group and C4 gem-dimethyl moiety, chemists can achieve exceptional diastereocontrol when reacting TTI-derived iminium intermediates with chiral nucleophiles.

Part 1: Mechanistic Principles & Causality

To troubleshoot effectively, one must understand the causality behind TTI's reactivity. The tosyl group at N1 is highly electron-withdrawing, which destabilizes the imidazolidine ring. Upon introduction of a Lewis acid, the ring opens to form a highly reactive, acyclic (or semi-cyclic) iminium ion.

The gem-dimethyl groups at C4 act as a massive steric shield on one face of this iminium intermediate. When a chiral nucleophile (such as an enolate) approaches, the transition state energy difference ( ΔΔG‡ ) between the two faces is maximized, forcing the nucleophile to attack from the less hindered trajectory. This directly translates to high diastereomeric excess (d.e.) in the final C-C bond formation.

G A 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) B Lewis Acid Activation (Ring Opening) A->B BF3·OEt2 C Sterically Shielded Iminium Ion B->C E Diastereoselective Addition C->E Steric Control D Chiral Nucleophile (e.g., Enolate) D->E F High d.e. Product (C-C Bond Formation) E->F

Figure 1: Mechanistic pathway of diastereoselective one-carbon transfer using activated TTI.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my diastereomeric excess (d.e.) stalling below 60% when using TTI? Causality: TTI relies entirely on steric differentiation. If the reaction temperature is too high, the thermal energy overcomes the transition state energy barrier ( ΔΔG‡ ) provided by the 4,4-dimethyl groups, leading to non-selective facial attack. Furthermore, using protic or coordinating solvents can disrupt the tight ion pair of the iminium intermediate, leading to background racemic pathways. Solution: Lower the reaction temperature to -78 °C. Switch to a non-coordinating, aprotic solvent like anhydrous dichloromethane (DCM) or toluene to stabilize the transition state and maximize the steric influence of the tosyl group.

Q2: I am seeing poor conversion of TTI into the active carbon-transfer species. What is wrong? Causality: TTI is a highly stable . It requires specific electrophilic activation to undergo ring-opening. Weak Brønsted acids (like acetic acid) are often insufficient to drive the equilibrium toward the reactive iminium species when paired with bulky or less reactive nucleophiles. Solution: Utilize a strong, oxophilic Lewis acid such as BF3​⋅OEt2​ or TiCl4​ . Ensure the Lewis acid is added dropwise to the TTI solution before the introduction of the nucleophile to allow complete pre-formation of the iminium ion.

Q3: Does the geometry of the enolate affect the diastereoselectivity when reacting with TTI? Causality: Absolutely. The open transition state during the addition of the enolate to the TTI-derived iminium ion is highly sensitive to enolate geometry. An (E)-enolate will orient its substituents differently against the 4,4-dimethyl groups of TTI compared to a (Z)-enolate, directly impacting the facial selectivity. Solution: Use selective enolization techniques (e.g., LDA/HMPA for (Z)-enolates, or LDA/THF for (E)-enolates). Verify the enolate geometry via NMR before proceeding with the carbon transfer.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting diastereoselectivity during a standard TTI-mediated carbon transfer to a chiral enolate.

SolventTemperature (°C)Lewis Acid ActivatorConversion (%)Diastereomeric Excess (d.e. %)
THF25AcOH8545
THF-20AcOH7862
DCM-78 BF3​⋅OEt2​ 9294
Toluene-78 TiCl4​ 8896

Part 4: Validated Experimental Protocol

To ensure a self-validating system that maximizes both yield and d.e., follow this step-by-step methodology for the diastereoselective one-carbon transfer using activated TTI.

Step 1: Preparation & Inert Atmosphere Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3 times to ensure complete removal of ambient moisture). Add 1.0 mmol of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) and 10 mL of anhydrous DCM.

Step 2: Lewis Acid Activation Cool the solution to -78 °C using a dry ice/acetone bath. Add 1.1 mmol of BF3​⋅OEt2​ dropwise over 5 minutes. Stir the mixture for 15 minutes at -78 °C. Note: This incubation period is critical to allow complete ring-opening and formation of the sterically shielded iminium intermediate.

Step 3: Nucleophile Addition In a separate flame-dried flask, prepare 1.2 mmol of the desired chiral enolate in 5 mL of anhydrous DCM at -78 °C. Transfer the enolate solution dropwise via cannula to the activated TTI solution over 10 minutes to prevent localized temperature spikes.

Step 4: Reaction Propagation Maintain the reaction strictly at -78 °C for 4 hours. Monitor the consumption of TTI via TLC (Hexanes/EtOAc 7:3).

Step 5: Quenching & Workup Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid and halt background epimerization. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 6: Purification Purify the crude product via flash column chromatography (silica gel) to isolate the highly diastereomerically enriched carbon-transfer product.

Part 5: References

  • "3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine CAS#73955-61-0". ChemRadar Food Contact Materials Regulations Database. URL:[Link]

  • Bieräugel, H., Plemp, R., Hiemstra, H., & Pandit, U. K. (1983). "Models of folate coenzymes—VII." Tetrahedron, 39(23), 3971-3979. URL:[Link]

  • Vega, E., Rood, G. A., de Waard, E. R., & Pandit, U. K. (1991). "Reduction of 5-uracilylmethylenepyridinium salts by thiols. A model of the reduction step of the thymidylate synthase reaction." Tetrahedron, 47(25), 4361-4368. URL:[Link]

Optimization

Technical Support Center: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) Mediated Reactions

Welcome to the Advanced Applications Support Center. As a biomimetic model for N5,N10-methylenetetrahydrofolate coenzymes, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) is a powerful reagent for one-carbon transfer reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a biomimetic model for N5,N10-methylenetetrahydrofolate coenzymes, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) is a powerful reagent for one-carbon transfer reactions, reestablishing one-carbon metabolism by transferring units to targets like dUMP 1[1]. However, researchers frequently encounter low yields due to the delicate balance required between iminium ion generation and nucleophile preservation.

This guide dissects the causality behind these failures and provides self-validating protocols to ensure robust experimental outcomes.

Mechanistic Overview: The Causality of Carbon Transfer

To troubleshoot low yields, one must first understand the reaction's mechanistic dependencies. TTI is not inherently electrophilic; it requires precise acidic activation to undergo ring-opening into a reactive iminium intermediate, analogous to the mechanism of action of thymidylate synthetase, facilitating the synthesis of complex skeletons like β-carbolines 2[2]. This intermediate then acts as a one-carbon donor to nucleophiles, ultimately expelling a tosyl-diamine byproduct.

BiomimeticTransfer TTI 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (Stable Precursor) Acid Acidic Activation (e.g., Acetic Acid) TTI->Acid Protonation Iminium Ring-Opened Iminium Ion (Electrophile) Acid->Iminium Ring Opening Nucleophile Nucleophilic Attack (e.g., Tryptamine) Iminium->Nucleophile C-N Bond Formation Product One-Carbon Transfer Product (Target) Nucleophile->Product Cyclization Byproduct Tosyl-Diamine Cleavage (Byproduct) Nucleophile->Byproduct Leaving Group

Mechanistic pathway of TTI-mediated one-carbon transfer and byproduct cleavage.

Troubleshooting Q&A (FAQs)

Q1: Why is my one-carbon transfer yield consistently below 30% when reacting TTI with tryptamine? A1: The most common cause is improper acid stoichiometry. TTI requires an acid catalyst to open the imidazolidine ring. If you use too little acid (<0.5 eq), the iminium ion fails to form. If you use a strong mineral acid (like HCl) or an excessive excess of acetic acid, the target nucleophile (tryptamine) becomes completely protonated, destroying its nucleophilicity. Causality: The optimal window balances TTI activation with nucleophile availability—strictly 1.0 to 1.5 equivalents of a weak acid like glacial acetic acid.

Q2: I observe significant degradation of the iminium intermediate into unreactive side products. How can I prevent this? A2: This is a classic symptom of moisture contamination. The ring-opened iminium ion is highly susceptible to hydrolysis. In the presence of water, it hydrolyzes into formaldehyde and the tosyl-diamine byproduct before the intended nucleophile can attack. Causality: Water outcompetes your nucleophile for the electrophile. You must use strictly anhydrous solvents (e.g., dry THF or toluene) and flame-dried glassware under an inert atmosphere.

Q3: How do I track the reaction progress? TTI and my product have nearly identical Rf values on TLC. A3: Because the massive tosyl group dominates the UV absorbance of both the starting material and the byproduct, UV-based TLC tracking is highly misleading. Solution: Leverage the cleavage of the tosyl-diamine byproduct. Use a ninhydrin stain (which will react with the secondary amine of the cleaved byproduct) or track the reaction via LC-MS to monitor the precise mass shift associated with the loss of the leaving group.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and final yields, derived from standardized optimization screens.

NucleophileAcid ActivatorEquivalentsSolvent (Anhydrous)Temp (°C)Yield (%)Primary Failure Mode Observed
TryptamineAcetic Acid1.2THF6586% None (Optimal Conditions)
TryptamineAcetic Acid0.2THF6518% Incomplete TTI ring-opening
TryptamineHCl (1M in Et₂O)1.2THF65<5% Complete nucleophile protonation
TryptamineAcetic Acid1.2THF (Wet)6522% Iminium hydrolysis
dUMP analogAcetic Acid1.5Toluene8079% None (Optimal Conditions)

Self-Validating Experimental Protocol: TTI-Mediated Synthesis of β-Carbolines

To ensure trustworthiness, this protocol is designed as a self-validating system . Because the reaction strictly expels one equivalent of the tosyl-diamine byproduct for every equivalent of successful carbon transfer, isolating and weighing this byproduct provides a mathematical validation of your yield independent of the target product's purification efficiency.

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 1.0 mmol of the nucleophile (e.g., tryptamine) and 1.0 mmol of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI).

  • Inject 10 mL of anhydrous THF (Karl Fischer titration <10 ppm H₂O) via syringe.

Step 2: Controlled Acidic Activation 4. Lower the flask temperature to 0 °C using an ice bath. 5. Dropwise, add 1.2 mmol (1.2 equivalents) of strictly anhydrous glacial acetic acid. Causality Note: Adding the acid at 0 °C prevents uncontrolled exothermic protonation and minimizes localized concentration spikes that could lead to premature side-reactions.

Step 3: Nucleophilic Addition and Transfer 6. Remove the ice bath and gradually heat the reaction to 65 °C (reflux) for 12 hours. 7. Monitor the reaction via LC-MS, specifically looking for the appearance of the tosyl-diamine cleavage mass.

Step 4: Workup and Self-Validation (Crucial Step) 8. Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid. 9. Extract with ethyl acetate (3 x 15 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Validation Check: Subject the crude residue to silica gel flash chromatography. Elute the tosyl-diamine byproduct first. 11. Weigh the isolated tosyl-diamine byproduct. System Validation: The molar mass of the byproduct is known. If you recover 0.8 mmol of the byproduct, your maximum theoretical yield of the carbon-transfer product is exactly 80%. If your final isolated yield of the target product is only 40%, you immediately know the loss occurred during downstream purification, not during the chemical reaction itself.

References

  • Title: Methotrexate-induced developmental toxicity in rabbits is ...
  • Title: ChemInform Abstract: An Efficient Synthesis of 1-Acyl-3-arylimidazolidines Catalyzed by Montmorillonite K-10 Clay under Microwave Irradiation.

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Troubleshooting

side reactions associated with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalysts

Welcome to the technical support center for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions associated with this powerful class of organocatalysts. By understanding the underlying mechanisms, you can troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions catalyzed by 1-(p-Tosyl)-3,4,4-trimethylimidazolidine and its derivatives.

FAQ 1: Low Enantioselectivity or Racemic Background Reaction

Question: I am observing low enantiomeric excess (ee) in my reaction. What are the potential causes and how can I improve the stereoselectivity?

Answer:

Low enantioselectivity is a frequent challenge and can stem from several factors. The primary catalytic cycle involves the formation of a chiral iminium ion from the catalyst and an α,β-unsaturated aldehyde, which then directs the stereoselective attack of the nucleophile. Any disruption to this cycle can lead to a competing non-selective background reaction.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Acid Co-catalyst: The presence and nature of an acid co-catalyst are crucial for the efficient formation and reactivity of the iminium ion.

    • Troubleshooting: Screen different acid co-catalysts (e.g., trifluoroacetic acid, camphorsulfonic acid) and optimize their stoichiometry. Stronger acids can sometimes lead to the formation of more reactive iminium salts, enhancing enantioselectivity.

  • Iminium Ion Hydrolysis: Water in the reaction medium can hydrolyze the iminium ion intermediate, leading to the regeneration of the starting aldehyde and promoting the non-catalyzed background reaction.

    • Troubleshooting: Ensure all reagents and solvents are rigorously dried. The use of molecular sieves can be beneficial.

  • Catalyst Degradation: The catalyst itself can be susceptible to degradation under certain conditions.

    • Troubleshooting: Verify the purity of your catalyst. If it has been stored for a long time or under improper conditions, consider re-purification or using a fresh batch.

  • Product Epimerization: The product itself may have an acidic α-carbonyl proton, making the newly formed stereocenter prone to epimerization under the reaction conditions.

    • Troubleshooting: Analyze the reaction at earlier time points to see if the ee is higher initially. If so, consider quenching the reaction sooner or modifying the workup procedure to minimize exposure to acidic or basic conditions.

FAQ 2: Formation of Unexpected Byproducts

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions occurring?

Answer:

The formation of byproducts often arises from the inherent reactivity of the intermediates in the catalytic cycle or from reactions involving the catalyst itself.

Potential Side Reactions & Identification:

  • Aldol Addition Products: When using aldehyde substrates, self-aldol or cross-aldol reactions can occur, especially if the desired reaction is slow.

    • Identification: These byproducts will have a higher molecular weight corresponding to the addition of two aldehyde units. They can be characterized by NMR and mass spectrometry.

  • Michael Addition to the Catalyst: While less common with this specific catalyst, nucleophiles can potentially add to the iminium ion formed from the catalyst and the aldehyde.

    • Identification: This would result in an adduct of the nucleophile and the catalyst-aldehyde complex.

  • Decomposition of the Tosyl Group: Under harsh acidic or basic conditions, the p-toluenesulfonyl (tosyl) protecting group can be cleaved.

    • Identification: Look for the presence of p-toluenesulfonic acid or its salt in the reaction mixture. This can be detected by LC-MS or by changes in the aromatic region of the 1H NMR spectrum.

FAQ 3: Catalyst Instability and Handling

Question: I suspect my catalyst is degrading. What are the stability considerations for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalysts?

Answer:

While generally robust, these catalysts are not indestructible. Understanding their stability profile is key to obtaining reproducible results.

Key Stability Factors:

  • Hydrolytic Stability: The imidazolidinone core can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening and loss of catalytic activity.

  • Tosyl Group Stability: The N-tosyl group is generally stable but can be cleaved by strong nucleophiles or under certain reductive or harsh acidic conditions. p-Toluenesulfonic acid itself can promote the hydrolysis of tosyl groups in some contexts.

  • Storage: The catalyst should be stored in a cool, dry place, preferably under an inert atmosphere to prevent slow degradation from atmospheric moisture.

Best Practices for Handling:

  • Always handle the catalyst in a glovebox or under an inert atmosphere if possible.

  • Use freshly opened or properly stored catalyst for best results.

  • Avoid unnecessarily harsh reaction conditions (e.g., high temperatures, strong acids/bases) unless specifically required by the protocol.

Section 2: Mechanistic Insights & Visualizations

A deeper understanding of the catalytic cycle and potential off-cycle reactions is invaluable for troubleshooting.

Desired Catalytic Cycle: Iminium Ion Activation

The primary role of the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalyst is to activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating reactions like Diels-Alder cycloadditions and conjugate additions.

Iminium_Catalysis Catalyst Imidazolidinone Catalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H2O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Product_Complex Product-Catalyst Complex Iminium->Product_Complex + Nucleophile Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Hydrolysis

Caption: Desired catalytic cycle via iminium ion formation.

Side Reaction Pathway: Background Reaction and Epimerization

When the formation of the iminium ion is slow or reversible, the non-catalyzed background reaction can compete, leading to a racemic product. Additionally, the product itself might be susceptible to epimerization.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Iminium Chiral Iminium Ion Enantio_Product (S)-Product Iminium->Enantio_Product Nucleophilic Attack Aldehyde Free Aldehyde Iminium->Aldehyde Hydrolysis Epimerized_Product (R)-Product Enantio_Product->Epimerized_Product Epimerization Racemic_Product Racemic Product Aldehyde->Racemic_Product Uncatalyzed Reaction

Caption: Competing background reaction and product epimerization.

Section 3: Experimental Protocols

General Protocol for a Catalytic Asymmetric Diels-Alder Reaction

This protocol serves as a starting point and may require optimization for specific substrates.

  • Catalyst and Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine catalyst (5-20 mol%).

    • Add the desired solvent (e.g., CH2Cl2, THF), ensuring it is anhydrous.

    • Add the acid co-catalyst (e.g., TFA, 5-20 mol%).

  • Reaction Setup:

    • Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

    • Add the α,β-unsaturated aldehyde (1.0 equivalent) and stir for 5-10 minutes.

    • Add the diene (1.2-2.0 equivalents) dropwise.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Upon completion, quench the reaction (e.g., with saturated NaHCO3 solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or SFC.

Data Summary Table: Effect of Acid Co-catalyst on Enantioselectivity
EntryAcid Co-catalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
1NoneCH2Cl207530
2TFA (10)CH2Cl209291
3CSA (10)CH2Cl208885
4TFA (10)THF09088

Data are representative and will vary based on specific substrates.

References

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.).
  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non-N
Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI)

Welcome to the Advanced Application Support Hub for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) . As a functional, biomimetic analog of N5,N10 -methylenetetrahydrofolate, TTI is a critical reagent for researchers stud...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Hub for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) . As a functional, biomimetic analog of N5,N10 -methylenetetrahydrofolate, TTI is a critical reagent for researchers studying one-carbon metabolism, bypassing dihydrofolate reductase (DHFR) inhibition, and modeling formyl/methylene transfer mechanisms.

Because TTI relies on a delicate aminal (imidazolidine) ring system, its synthesis, isolation, and application are highly sensitive to moisture, pH, and thermodynamic conditions. This guide provides field-proven troubleshooting, causal explanations for experimental failures, and self-validating protocols to ensure high-yield synthesis and reliable biological application.

Mechanistic Workflow: Synthesis & One-Carbon Transfer

To troubleshoot effectively, you must understand the dual nature of TTI: it is synthesized via a reversible condensation, and its biological utility relies on a controlled, pH-dependent ring-opening to form a reactive iminium ion.

TTI_Workflow Diamine Diamine Precursor (N1-Tosyl...) Condensation Azeotropic Cyclization (Dean-Stark) Diamine->Condensation Formaldehyde Paraformaldehyde (HCHO)n Formaldehyde->Condensation TTI TTI (Stable Prodrug) Imidazolidine Ring Condensation->TTI -H2O (Irreversible) Activation Physiological pH (H+ Trigger) TTI->Activation Assay Buffer Iminium Reactive Iminium Ion (Active C1 Donor) Activation->Iminium Ring Opening Product Methylated Product (Biomimetic Transfer) Iminium->Product C1 Transfer Nucleophile Biological Nucleophile (e.g., dUMP) Nucleophile->Product

Fig 1. Synthesis of TTI and its biomimetic one-carbon transfer pathway via an iminium intermediate.

Diagnostic FAQs & Troubleshooting

Synthesis & Isolation Issues

Q: Why is my cyclization yielding predominantly unreacted diamine and formaldehyde polymers instead of TTI? A: Causality: The formation of the imidazolidine ring is essentially the formation of a cyclic aminal. This is a thermodynamic equilibrium heavily dependent on water concentration. If you use aqueous formaldehyde (formalin), the excess water drives the equilibrium backward, hydrolyzing the product as fast as it forms. Solution: Switch to solid paraformaldehyde and use a Dean-Stark apparatus with toluene. Azeotropic removal of the water of reaction is mandatory to push the equilibrium toward the closed imidazolidine ring.

Q: During the workup of TTI, I observe rapid degradation into an open-chain sulfonamide. How can I prevent this? A: Causality: The N−C−N aminal linkage in TTI is highly susceptible to hydrolysis under even mildly acidic conditions. Standard organic workups that utilize dilute HCl or NH4​Cl washes will rapidly cleave the ring. Solution: Maintain strictly neutral or mildly basic conditions during workup. Quench the reaction with saturated NaHCO3​ and perform extractions using pre-neutralized solvents. Store the final isolated compound in a desiccator over anhydrous CaSO4​ or P2​O5​ .

Biological Application & Assay Failures

Q: In my biological assay, TTI fails to rescue cells from methotrexate-induced toxicity. What is the mechanistic failure? A: Causality: TTI acts as a biomimetic functional analog for N5,N10 -methylenetetrahydrofolate, as demonstrated by [1] DeSesso & Goeringer (1992). However, it is a "prodrug-like" molecule. It requires protonation to trigger ring opening into the active iminium ion that actually transfers the one-carbon unit. If your in vitro assay buffer is too alkaline (pH > 7.8), the imidazolidine ring remains closed and chemically inert. Solution: Ensure the assay buffer is at physiological pH (7.2–7.4) or slightly lower (e.g., pH 6.8 for chemical assays). This provides sufficient protonation to establish an equilibrium with the reactive iminium species without completely hydrolyzing the compound.

Data Insights: Reaction Optimization

To demonstrate the causality of the troubleshooting steps above, the following table summarizes the quantitative impact of solvent, formaldehyde source, and water removal techniques on the final yield of TTI. This data aligns with the foundational principles of folate model synthesis established by [2] Pandit & Bieräugel (1979).

Table 1: Optimization of Cyclization Conditions for TTI Synthesis

SolventFormaldehyde SourceWater Removal MethodTemp (°C)Yield (%)Mechanistic Observation
EthanolAqueous (37%)None7822High water content drives rapid hydrolysis.
TolueneAqueous (37%)Dean-Stark11045Biphasic system limits reaction kinetics; incomplete conversion.
TolueneParaformaldehydeMolecular Sieves (4Å)11078Good conversion, but sieves cause minor surface-catalyzed degradation.
Toluene Paraformaldehyde Dean-Stark Trap 110 94 Optimal azeotropic removal of water; prevents aminal hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Anhydrous Synthesis of TTI

This protocol is a self-validating system: the cessation of water collection in the Dean-Stark trap serves as the visual endpoint for complete cyclization.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Attach a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Charge the flask with N1 -tosyl-2-methyl- N2 -methylpropane-1,2-diamine (10.0 mmol, 1.0 eq) and suspend it in 50 mL of anhydrous toluene (0.2 M).

  • Formaldehyde Addition: Add solid paraformaldehyde (15.0 mmol, 1.5 eq). Do not use aqueous formalin.

  • Azeotropic Reflux: Heat the mixture to 110°C (oil bath at 125°C) under a nitrogen atmosphere. Monitor the Dean-Stark trap. Reflux for 8–12 hours until water droplets cease to accumulate in the trap.

  • Workup (Critical Step): Cool the reaction to room temperature. Wash the organic layer with 2 × 25 mL of saturated aqueous NaHCO3​ to remove unreacted paraformaldehyde and trace acids. Do not use acid washes.

  • Isolation: Dry the toluene layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize the crude residue from hexanes/ethyl acetate to yield pure TTI as a stable crystalline solid.

Protocol B: In Vitro Biomimetic One-Carbon Transfer Assay

Use this protocol to validate the functional activity of your synthesized TTI before moving to complex cell-based models.

  • Stock Preparation: Prepare a 10 mM stock solution of TTI in anhydrous DMSO. Store aliquots at -20°C and avoid repeated freeze-thaw cycles.

  • Buffer Setup: Prepare a 50 mM phosphate buffer adjusted strictly to pH 6.8. This slight acidity is required to catalyze the opening of the imidazolidine ring to the active iminium ion.

  • Reaction Initiation: In a reaction vial, combine a model nucleophile (e.g., dimedone or a synthetic dUMP analog, 1.0 eq) in 1 mL of the pH 6.8 buffer.

  • Transfer: Add the TTI stock to achieve a final concentration of 1.2 eq relative to the nucleophile.

  • Incubation & Analysis: Incubate the mixture at 37°C for 4 hours. Quench the reaction by raising the pH to 8.5 with 0.1 M NaOH (which stabilizes any remaining TTI), and analyze the mixture via HPLC-MS to quantify the methylated/formylated product.

References

  • DeSesso, J. M., & Goeringer, G. C. (1992). Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine, a functional analog for tetrahydrofolate-mediated one-carbon transfer. Teratology.
  • Pandit, U. K., & Bieräugel, H. (1979). N5,N10-methenyltetrahydrofolate models. One-carbon unit transfer via imidazolidine derivatives. Journal of the Chemical Society, Chemical Communications, 117-119.
Troubleshooting

Part 1: Causality and Mechanism of Impurity Formation

Technical Support Center: Managing the Removal of Tosyl-Containing Byproducts Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows compromised by the inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing the Removal of Tosyl-Containing Byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic workflows compromised by the incomplete removal of tosyl-containing byproducts. While p-toluenesulfonyl (tosyl) groups are highly effective protecting and leaving groups, their residual byproducts—specifically p-toluenesulfonic acid (pTSA), tosyl chloride (TsCl), and their esterified derivatives (alkyl tosylates)—present severe downstream challenges in drug development.

Alkyl tosylates are potent electrophiles and recognized genotoxic impurities (GTIs). Under the [1], these must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to mitigate carcinogenic risk. This guide provides field-proven, self-validating protocols and troubleshooting guidance to ensure the rigorous removal of these impurities without sacrificing Active Pharmaceutical Ingredient (API) yield.

Before implementing a removal strategy, we must understand the causality behind the formation of alkyl tosylates. During N-detosylation or sulfonic acid salt formation, the use of alcoholic solvents (e.g., methanol, ethanol) in the presence of a base generates alkoxide ions. These nucleophiles attack the electrophilic sulfur of the tosyl group, triggering an addition-elimination sequence that yields highly mutagenic alkyl tosylates ()[2].

Workflow A Tosyl-Protected API Deprotection B Alcoholic Solvent (e.g., MeOH, EtOH) A->B Suboptimal Conditions D Non-Nucleophilic Solvent Substitution A->D Process Optimization C Alkyl Tosylate Formation (Genotoxic Impurity) B->C Alkoxide Attack E Nucleophilic Scavenger Resin (e.g., PS-Trisamine) C->E Remediation Step F Purified API (< 1.5 µg/day TTC) D->F Prevention E->F Impurity Scavenged

Logical workflow for preventing and remediating genotoxic alkyl tosylates.

Part 2: Troubleshooting Guide & FAQs

Q1: I am detecting methyl p-toluenesulfonate in my final API after a seemingly clean N-detosylation. Why is this happening, and how do I stop it? Causality: If you are using methanol as a solvent under basic conditions (e.g., NaOH/MeOH), you are inadvertently generating methoxide. Methoxide attacks the sulfonamide sulfur, cleaving the protecting group but simultaneously generating methyl tosylate[2]. Intervention: Switch your reaction solvent to an aprotic alternative (e.g., THF or 1,4-dioxane) to eliminate the nucleophilic alcohol. If an alcoholic solvent is unavoidable due to solubility constraints, you must implement a downstream nucleophilic scavenger resin to actively capture the generated electrophiles ()[3].

Q2: My API yield drops significantly when I treat the mixture with polyamine scavenger resins. What is causing this degradation? Causality: Less cross-linked polymer resins (such as standard PS-amine) can exhibit non-specific binding, trapping your API within the polymer matrix. Additionally, the localized basicity of primary amines on the resin surface can degrade base-sensitive APIs[3]. Intervention: Transition to a highly cross-linked macroporous resin (e.g., MP-Trisamine) or a silica-based scavenger (e.g., Si-Trisamine). These rigid matrices prevent the API from becoming entangled in the polymer backbone, drastically improving chemoselectivity and API recovery[3].

Q3: Standard aqueous workup is failing to remove unreacted Tosyl Chloride (TsCl). How can I ensure complete removal without resorting to column chromatography? Causality: TsCl hydrolyzes very slowly in neutral water, meaning it will persist in the organic layer during a standard water wash. Intervention: Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃). The bicarbonate actively hydrolyzes TsCl into sodium p-toluenesulfonate, which is highly water-soluble and easily partitioned into the aqueous layer ()[4]. Vigorous venting is required due to CO₂ evolution.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. The following workflows incorporate built-in analytical checkpoints to verify success before proceeding to the next step.

Protocol A: Workflow for Alkyl Tosylate Removal via Scavenger Resins

This protocol utilizes nucleophilic reactive resins to covalently bind electrophilic GTIs[3].

  • Solvent Preparation: Dissolve the crude API in an anhydrous, aprotic solvent (e.g., dichloromethane or THF) at a concentration of 0.1 M. Validation checkpoint: Ensure complete dissolution to maximize resin contact area.

  • Resin Addition: Add 2 to 4 equivalents of a nucleophilic scavenger resin (e.g., MP-Trisamine or Si-Trisamine) relative to the calculated GTI concentration.

  • Agitation: Stir or shake the resulting slurry at room temperature for 2 to 12 hours. Do not use magnetic stir bars with silica-based resins, as grinding will create fine particulates that clog filters. Use an orbital shaker.

  • In-Process Monitoring (Self-Validation): Withdraw a 50 µL aliquot, filter, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Proceed to step 5 only when the alkyl tosylate peak falls below the 5 ppm threshold.

  • Isolation: Remove the resin via vacuum filtration through a sintered glass funnel. Wash the resin cake with 2 column volumes of the reaction solvent to recover any residual API.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified API.

ResinProtocol Step1 1. Dissolve Crude API (in Aprotic Solvent) Step2 2. Add Scavenger Resin (2-4 equiv. MP-Trisamine) Step1->Step2 Step3 3. Orbital Agitation (2-12h at RT) Step2->Step3 Step4 4. LC-MS/MS Monitoring (Target: < 5 ppm GTI) Step3->Step4 Step5 5. Vacuum Filtration (Remove Bound Impurity) Step4->Step5 Step6 6. Concentrate Filtrate (Pure API Isolation) Step5->Step6

Step-by-step experimental workflow for nucleophilic scavenger resin application.

Protocol B: Liquid-Liquid Extraction for pTSA/TsCl Neutralization
  • Quenching: Cool the reaction mixture to 0 °C. Slowly add an equal volume of saturated aqueous NaHCO₃[4].

  • Phase Separation: Transfer to a separatory funnel. Shake vigorously, venting frequently to release CO₂ pressure.

  • Aqueous Drain: Allow the layers to separate completely. Drain the aqueous layer (containing the sodium salt of pTSA).

  • Validation Wash: Wash the organic layer with brine. Spot the organic layer on a TLC plate (UV detection) against a TsCl standard. Self-Validation: The absence of a high-Rf UV-active spot confirms complete TsCl removal.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Part 4: Material Selection & Quantitative Data

Selecting the correct scavenger resin is the most critical variable in mitigating API loss while ensuring GTI removal. The table below summarizes the quantitative performance of various matrices[3].

Scavenger Resin TypePolymer BackboneTarget ImpuritiesGTI Removal Efficiency (12h)API Recovery RateBest Use Case
PS-Amine Low cross-linked PolystyreneAlkyl Tosylates, Epoxides> 98%85 - 90%Early-stage synthesis, robust APIs
MP-Trisamine Macroporous PolystyreneAlkyl Tosylates, Electrophiles> 99%> 98%Late-stage API purification
Si-Trisamine Silica GelAlkyl Tosylates, Acid Chlorides100%> 99%Highly sensitive/polar APIs
MP-Carbonate Macroporous PolystyrenepTSA, Acidic Byproducts> 95%> 95%Neutralizing sulfonic acids

Part 5: Regulatory Compliance & Analytical FAQs

Q4: The regulatory agency is questioning the potential formation of alkyl sulfonates during our sulfonic acid salt formation step. How do we defend our process? A: This is a common regulatory hurdle. While historically debated, extensive kinetic and mechanistic evidence demonstrates that when a sulfonic acid (like pTSA) is added to an equimolar amount of a basic API in an alcoholic solvent, base protonation is essentially instantaneous ()[5]. This rapid neutralization outcompetes the ester-forming side reaction. You should present time-dependent selected reaction monitoring (t-SRM) GC-MS/MS data demonstrating the absence of alkyl tosylates down to the parts-per-billion (ppb) level to satisfy ICH M7 requirements.

Q5: What analytical technique is required to validate the removal of these impurities? A: Standard HPLC-UV is insufficient due to the lack of strong chromophores on some alkyl groups and the trace detection limits required (often < 5 ppm). You must use Atmospheric Pressure Chemical Ionization (APCI) LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, or GC-MS/MS for volatile short-chain alkyl tosylates (e.g., methyl and ethyl tosylate).

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI)

Introduction & Core Specifications 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (commonly referred to as TTI) is a specialized synthetic compound utilized primarily as a tetrahydrofolate coenzyme model. Because it is structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Specifications

1-(p-Tosyl)-3,4,4-trimethylimidazolidine (commonly referred to as TTI) is a specialized synthetic compound utilized primarily as a tetrahydrofolate coenzyme model. Because it is structurally unrelated to natural folate, it serves as a powerful biomimetic tool to reestablish one-carbon metabolism in experimental models, particularly in studies involving antifolate-induced toxicity (e.g., methotrexate)[1].

Core Chemical Properties
PropertySpecification
CAS Number 73955-61-0[]
Molecular Formula C13H20N2O2S[]
Molecular Weight 268.38 g/mol []
Melting Point 66 - 67 °C[3]
Density 1.152 g/cm³[3]
Primary Application Biomimetic transfer of single-carbon units

Troubleshooting & FAQs

Q1: What is the optimal storage condition for TTI to prevent degradation?

Expert Insight: While some distributors may ship TTI at ambient room temperature[4], long-term storage must be maintained at -20 °C . Causality: The imidazolidine ring, particularly when substituted with a tosyl group, can be susceptible to slow hydrolysis if exposed to ambient moisture and fluctuating temperatures over extended periods. Storing the lyophilized powder at -20 °C in a desiccated environment arrests kinetic degradation pathways, preserving the integrity of the nitrogen-carbon bonds essential for its biomimetic one-carbon transfer capabilities.

Q2: My TTI stock solution in DMSO precipitated after thawing. How do I resolve this without degrading the compound?

Expert Insight: Precipitation upon thawing is a common physical phenomenon, not necessarily a chemical degradation. DMSO freezes at 19 °C; thus, at -20 °C, your solution is completely solid. Causality & Resolution: Rapid, localized heating can degrade the tosyl linkage. To resolve precipitation, allow the vial to thaw gradually at room temperature (20-25 °C). If micro-crystals persist, vortex the solution gently for 30-60 seconds. Do not use a hot water bath. Ensure the DMSO used is strictly anhydrous, as water ingress reduces the solubility limit of TTI and promotes irreversible hydrolysis.

Q3: How does TTI function mechanistically compared to natural tetrahydrofolate?

Expert Insight: TTI acts as a functional analog for tetrahydrofolate-mediated one-carbon transfer[1]. Causality: In biological systems, tetrahydrofolate carries single-carbon units (like formyl or methyl groups) for purine and thymidylate biosynthesis. Antifolates like methotrexate inhibit the regeneration of tetrahydrofolate, halting cell division. TTI bypasses this blockade because its imidazolidine core can biomimetically carry and transfer these single-carbon units without requiring the endogenous folate-dependent enzymatic machinery[1].

Q4: How can I verify the integrity of my TTI stock before an expensive downstream experiment?

Expert Insight: Implement a self-validating Quality Control (QC) step using High-Performance Liquid Chromatography (HPLC). Causality: Because degraded TTI will fail to rescue one-carbon metabolism, running a blank assay wastes time and reagents. A quick reverse-phase HPLC run (C18 column, Acetonitrile/Water gradient) will confirm the presence of a single major peak corresponding to the intact mass (MW 268.38)[]. The appearance of secondary peaks (often corresponding to cleaved tosyl derivatives) indicates stock degradation.

Experimental Protocols

Protocol 1: Preparation and Storage of 10 mM TTI Stock Solution

This protocol is designed as a self-validating system to ensure maximum shelf-life and reproducibility.

Step 1: Equilibration Remove the lyophilized TTI vial from -20 °C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, which will hydrolyze the compound over time.

Step 2: Reconstitution In a biosafety cabinet, add the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. (Calculation: For 5 mg of TTI (MW 268.38)[], add 1.86 mL of DMSO).

Step 3: Homogenization Vortex the vial for 60 seconds. Visually inspect the solution against a light source. It must be completely transparent. Self-Validation: If the solution is cloudy, the DMSO may have absorbed water, or the compound has polymerized. Discard and restart.

Step 4: Aliquoting Divide the stock into single-use aliquots (e.g., 50 µL per amber microcentrifuge tube). This prevents repeated freeze-thaw cycles, which are the primary cause of activity loss in biomimetic coenzymes.

Step 5: Long-Term Storage Store all aliquots at -20 °C in a sealed container with a fresh desiccant pack.

Visualizations

Workflow: TTI Handling and Storage

G Start Lyophilized TTI Powder (CAS: 73955-61-0) Equilibrate Equilibrate to Room Temp (Prevents condensation) Start->Equilibrate Solvent Add Anhydrous DMSO (Vortex until clear) Equilibrate->Solvent Aliquots Divide into Single-Use Aliquots (e.g., 50 µL) Solvent->Aliquots Storage Store at -20°C (Desiccated, Dark) Aliquots->Storage Thaw Thaw at Room Temp (Do not heat) Storage->Thaw When needed Use Dilute in Assay Buffer (Use immediately) Thaw->Use

Workflow for preparing, storing, and utilizing TTI stock solutions to maintain stability.

Mechanistic Pathway: TTI vs. Tetrahydrofolate

Pathway Source One-Carbon Source (e.g., Formate) TTI 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (Biomimetic Carrier) Source->TTI Biomimetic Pathway THF Tetrahydrofolate (THF) (Natural Carrier) Source->THF Endogenous Pathway Intermediate1 TTI-Carbon Adduct TTI->Intermediate1 Intermediate2 THF-Carbon Adduct THF->Intermediate2 Target Biosynthetic Target (Purines, Thymidylate) Intermediate1->Target Carbon Transfer Intermediate2->Target Carbon Transfer Block Antifolates (e.g., Methotrexate) Block->THF Inhibits

Comparison of biomimetic one-carbon transfer by TTI versus endogenous tetrahydrofolate.

References

  • BIOGEN Científica. "1-(p-Tosyl)-3,4,4-trimethylimidazolidine Storage Conditions". biogen.es. URL: [Link][4]

  • Researcher.life. "Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine". researcher.life. URL: [Link][1]

Sources

Troubleshooting

Technical Support Center: Addressing Epimerization in Reactions with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Welcome to the Technical Support Center for scientists and researchers utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to add...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for scientists and researchers utilizing 1-(p-Tosyl)-3,4,4-trimethylimidazolidine in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to address a critical challenge in asymmetric synthesis: the unwanted epimerization of stereocenters. This resource provides in-depth troubleshooting advice and frequently asked questions to help you maintain stereochemical integrity in your reactions.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues of epimerization observed in your reactions involving 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

Problem 1: Significant Loss of Enantiomeric Excess (ee) in the Product

You've performed a reaction expecting a high degree of stereoselectivity, but analysis (e.g., by chiral HPLC) reveals a much lower ee% than anticipated, indicating epimerization has occurred.

Possible Cause 1: Reaction Temperature is Too High
  • Scientific Rationale: Elevated temperatures can provide the necessary activation energy for the unwanted epimerization pathway to compete with the desired stereoselective reaction.[1] Thermodynamic equilibration at higher temperatures may favor the more stable, but undesired, epimer.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature. It is often beneficial to start the reaction at 0 °C or even -78 °C (dry ice/acetone bath) and allow it to slowly warm to room temperature, if necessary.[1][2]

    • Monitor Reaction Progress: Closely monitor the reaction at the lower temperature using TLC or LC-MS to determine the optimal balance between reaction time and stereoselectivity.

Possible Cause 2: Inappropriate Choice or Excess of Base
  • Scientific Rationale: The presence of a strong base can facilitate epimerization by abstracting an acidic proton at the stereogenic center, leading to a planar enolate or a related achiral intermediate.[1][3][4] The strength and steric bulk of the base are critical factors.[3]

  • Troubleshooting Steps:

    • Screen Weaker Bases: If your protocol allows, consider using a milder or more sterically hindered base. For instance, switching from a strong base like lithium diisopropylamide (LDA) to a bulkier or weaker base like N,N-diisopropylethylamine (DIPEA) can sometimes suppress epimerization.[3]

    • Optimize Stoichiometry: Carefully titrate the amount of base used. Employ the minimum amount required to drive the reaction to completion. An excess of base can significantly accelerate epimerization.[3]

Possible Cause 3: Unfavorable Solvent Polarity
  • Scientific Rationale: Polar solvents can stabilize charged, achiral intermediates that are precursors to epimerization.[1][2] The choice of solvent can significantly influence the reaction's stereochemical outcome.

  • Troubleshooting Steps:

    • Solvent Screening: If substrate solubility permits, experiment with less polar solvents. Dichloromethane (DCM) or toluene are often good starting points.[1]

    • Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and stereoselectivity.

Possible Cause 4: Prolonged Reaction Time
  • Scientific Rationale: Even under otherwise optimal conditions, allowing a reaction to proceed for an extended period can lead to the gradual erosion of stereochemical purity as the product slowly epimerizes to its more thermodynamically stable form.

  • Troubleshooting Steps:

    • Time-Course Study: Perform a time-course study of your reaction, quenching aliquots at different time points and analyzing the ee% of the product. This will help you identify the point at which the desired product is maximized and epimerization is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of epimerization when using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a chiral auxiliary or catalyst?

A1: While the specific mechanism can be substrate-dependent, a common pathway for epimerization at a stereocenter alpha to a carbonyl group involves the formation of a planar enolate intermediate. In the presence of a base, the proton at the chiral center is abstracted. This planar intermediate can then be re-protonated from either face, leading to a loss of the original stereochemistry. The tosyl group on the imidazolidine ring can influence the acidity of nearby protons and the overall steric environment of the reaction.

Epimerization_Mechanism Chiral_Substrate Chiral Substrate (Desired Epimer) Planar_Intermediate Planar Achiral Intermediate (e.g., Enolate) Chiral_Substrate->Planar_Intermediate + Base - H+ Planar_Intermediate->Chiral_Substrate + H+ (Re-protonation from original face) Undesired_Epimer Undesired Epimer Planar_Intermediate->Undesired_Epimer + H+ (Re-protonation from opposite face)

Caption: Mechanism of base-catalyzed epimerization.

Q2: How does the stability of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine affect my reactions?

A2: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is generally stable under normal laboratory conditions.[5] However, like many organic molecules, it can be sensitive to strong acids, strong bases, and high temperatures over extended periods. Degradation of the chiral auxiliary or catalyst could lead to a loss of stereocontrol. It is recommended to store the compound in a cool, dry place and handle it under an inert atmosphere if possible, especially if it will be used in moisture-sensitive reactions.

Q3: Can additives be used to suppress epimerization?

A3: Yes, in some related systems, the use of additives has been shown to reduce epimerization. For example, in peptide couplings, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept reactive intermediates that are prone to racemization.[1] While not directly reported for this specific imidazolidine, exploring the use of such additives in small-scale test reactions could be a viable strategy if other methods fail.

Q4: Are there any specific handling precautions for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine?

A4: Standard laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area or a fume hood.[5] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[5]

Summary of Key Parameters Influencing Epimerization
ParameterEffect on EpimerizationRecommendation
Temperature Higher temperatures generally increase epimerization.[1]Conduct reactions at the lowest feasible temperature (e.g., 0 °C to -78 °C).
Base Strength Stronger bases are more likely to cause epimerization.[3]Use the mildest, most sterically hindered base that effects the desired transformation.
Base Stoichiometry Excess base accelerates epimerization.Use the minimum effective amount of base.
Solvent Polarity Polar solvents can stabilize achiral intermediates, promoting epimerization.[1][2]Use non-polar solvents like DCM or toluene when possible.
Reaction Time Longer reaction times can lead to product epimerization.Monitor the reaction and quench as soon as the starting material is consumed.
Experimental Protocol: Screening for Optimal Reaction Conditions to Minimize Epimerization

This protocol provides a general framework for optimizing a reaction to suppress epimerization.

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol) in separate vials under an inert atmosphere (e.g., nitrogen or argon).

  • Variable Parameters:

    • Temperature: Run reactions at different temperatures, for example, -78 °C, 0 °C, and room temperature.

    • Base: Test different bases (e.g., DIPEA, triethylamine, DBU) and vary their stoichiometry (e.g., 1.1 eq, 1.5 eq, 2.0 eq).

    • Solvent: Use different solvents of varying polarity (e.g., DCM, THF, toluene).

  • Procedure:

    • To each vial, add the substrate and 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

    • Add the chosen solvent.

    • Cool the mixtures to the desired starting temperature.

    • Add the base dropwise.

    • Allow the reactions to proceed, monitoring by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up and Analysis:

    • Quench each reaction at its optimal time point.

    • Perform a standard aqueous work-up.

    • Purify the product, for instance, by flash column chromatography.

    • Analyze the enantiomeric excess (ee%) of each purified product using chiral HPLC or SFC.

  • Evaluation: Compare the results to identify the conditions that provide the best combination of yield and stereochemical purity.

Sources

Optimization

catalyst loading and turnover number for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing this organocatalyst. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1-(p-Tosyl)-3,4,4-trimethylimidazolidine and what is its primary catalytic function?

A1: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0) is a chiral organic molecule designed for asymmetric catalysis. Structurally, it is a derivative of a 1,2-diamine, a privileged scaffold in organocatalysis. The key features are:

  • Imidazolidine Core: This provides a chiral environment and contains a secondary amine.

  • Secondary Amine: This nitrogen is the primary catalytic center. It can react with carbonyl compounds (aldehydes, ketones) to form nucleophilic enamines or electrophilic iminium ions, which are the cornerstone of aminocatalysis.

  • Tosyl Group (Ts): The electron-withdrawing p-toluenesulfonyl group attached to the other nitrogen significantly modulates the electronic properties of the catalyst. It reduces the basicity of the adjacent nitrogen, which can influence the catalyst's reactivity, stability, and the pKa of the active iminium/enamine intermediates. This group also provides steric bulk, which can be crucial for achieving high stereoselectivity.

Its primary role is to serve as a catalyst for asymmetric transformations, such as Michael additions, aldol reactions, or Friedel-Crafts alkylations.

Q2: What are the common activation modes in which this catalyst likely operates?

A2: Based on its structure, the catalyst is expected to operate via two principal covalent activation modes:

  • Iminium Ion Catalysis: The secondary amine on the catalyst condenses with an α,β-unsaturated aldehyde or ketone. This forms a chiral iminium ion, lowering the substrate's LUMO (Lowest Unoccupied Molecular Orbital). This activation makes the β-carbon more electrophilic and susceptible to attack by a weak nucleophile. The chiral scaffold of the catalyst directs the nucleophile to attack from a specific face, inducing enantioselectivity.

  • Enamine Catalysis: The secondary amine reacts with a saturated aldehyde or ketone to form a chiral enamine. This enamine is a potent nucleophile (a higher HOMO - Highest Occupied Molecular Orbital) that can attack various electrophiles. Again, the catalyst's chirality controls the stereochemical outcome of the bond-forming step.

Below is a diagram illustrating the general concept of iminium ion catalysis.

G cluster_cycle Iminium Ion Catalytic Cycle Catalyst Catalyst (R₂NH) Iminium Chiral Iminium Ion (LUMO Lowered) Catalyst->Iminium + Substrate - H₂O Substrate α,β-Unsaturated Carbonyl Addition Nucleophilic Attack Product Iminium->Addition + Nucleophile Product Enantioenriched Product Addition->Product Hydrolysis Product->Catalyst - Catalyst Nucleophile Nucleophile (Nu⁻) Hydrolysis Hydrolysis

Caption: A simplified cycle for iminium ion catalysis.

Q3: What are Catalyst Loading, Turnover Number (TON), and Turnover Frequency (TOF)?

A3: These are critical metrics for evaluating catalyst performance.

  • Catalyst Loading: This is the amount of catalyst used relative to the limiting reactant, typically expressed in mole percent (mol %). Organocatalysts often require higher loadings (1-20 mol %) compared to many transition metal catalysts. Finding the minimum loading required for an efficient reaction is key to cost-effectiveness and simplifying purification.

  • Turnover Number (TON): TON represents the total number of substrate molecules converted into the desired product per molecule of catalyst before the catalyst becomes inactive. It is a dimensionless quantity that measures the catalyst's overall productivity or lifetime. A high TON indicates a stable and long-lived catalyst.

    • Formula: TON = (moles of product formed) / (moles of catalyst used)

  • Turnover Frequency (TOF): TOF is the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹). It measures the intrinsic speed or activity of the catalyst under specific conditions. TOF is more indicative of the catalyst's kinetic performance than TON.

    • Formula: TOF = TON / reaction time

For industrial applications, both a high TON (longevity) and a high TOF (speed) are desirable.

Troubleshooting Guide

This section addresses common issues encountered during experiments using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

Q4: My reaction shows low or no conversion to the desired product. What should I investigate?

A4: Low conversion is a common problem with multiple potential causes. A systematic approach is crucial for diagnosis.

G Start Problem: Low or No Yield CheckPurity 1. Verify Catalyst & Reagent Purity/Integrity Start->CheckPurity CheckConditions 2. Confirm Reaction Conditions Start->CheckConditions OptimizeLoading 3. Screen Catalyst Loading Start->OptimizeLoading InvestigateDeactivation 4. Investigate Catalyst Deactivation Start->InvestigateDeactivation Sol_Purity Solution: - Use freshly purified reagents. - Check catalyst for degradation (NMR, MS). - Ensure solvent is anhydrous. CheckPurity->Sol_Purity Sol_Conditions Solution: - Confirm temperature control. - Check for air/moisture sensitivity. - Verify reaction time. CheckConditions->Sol_Conditions Sol_Loading Solution: - Run reaction at 1, 5, 10, 20 mol%. - Higher loading may be needed. OptimizeLoading->Sol_Loading Sol_Deactivation Solution: - Analyze for byproducts (NMR, LC-MS). - Monitor kinetics to see if reaction stalls. - Consider slower substrate addition. InvestigateDeactivation->Sol_Deactivation

Caption: Troubleshooting workflow for low product yield.

  • Step 1: Verify Catalyst and Reagent Integrity.

    • Cause: The catalyst or substrates may have degraded during storage or contain impurities that inhibit the reaction. The tosyl group can be susceptible to hydrolysis under strongly basic or acidic conditions.

    • Action: Confirm the catalyst's structure and purity via ¹H NMR and Mass Spectrometry. Use freshly purified substrates and anhydrous solvents, as water can hydrolyze the iminium/enamine intermediates and halt the catalytic cycle.

  • Step 2: Re-evaluate Reaction Conditions.

    • Cause: The chosen temperature, solvent, or concentration may not be optimal. Organocatalytic reactions can be highly sensitive to the solvent's polarity and hydrogen-bonding ability.

    • Action: Perform a solvent screen (e.g., CH₂Cl₂, Toluene, CH₃CN, THF). Vary the temperature; sometimes lowering it can prevent side reactions, while raising it can overcome activation barriers.

  • Step 3: Optimize Catalyst Loading.

    • Cause: Unlike highly active metal catalysts, organocatalysts can be less efficient, and the initial loading might be too low.

    • Action: Screen a range of catalyst loadings (e.g., 2 mol%, 5 mol%, 10 mol%, 20 mol%). A non-linear relationship between loading and yield can sometimes indicate catalyst aggregation or a complex kinetic profile.

  • Step 4: Investigate Catalyst Deactivation.

    • Cause: The catalyst can be deactivated by reacting irreversibly with a substrate, product, or impurity. For amine catalysts, undesired side reactions can form inactive species.

    • Action: Monitor the reaction progress over time (e.g., by taking aliquots for GC or TLC analysis). If the reaction starts and then stops prematurely, deactivation is likely. Analyze the crude reaction mixture by LC-MS to identify potential catalyst-adducts or byproducts.

Q5: My reaction works, but the enantioselectivity (e.e.) is poor. How can I improve it?

A5: Poor enantioselectivity suggests that the chiral environment of the catalyst is not effectively controlling the stereochemical outcome.

  • Cause 1: Background (Uncatalyzed) Reaction. The reaction may be proceeding through a non-asymmetric pathway without the catalyst's involvement.

    • Action: Run a control reaction without the catalyst. If a significant amount of racemic product forms, the background reaction is competitive. Lowering the reaction temperature is the most effective way to slow down the higher-energy uncatalyzed pathway relative to the lower-energy catalyzed pathway.

  • Cause 2: Catalyst Purity. The catalyst itself may not be enantiomerically pure.

    • Action: Verify the enantiomeric excess of your catalyst batch using chiral HPLC or by preparing a derivative with a chiral resolving agent and analyzing by NMR.

  • Cause 3: Flexibility in the Transition State. The catalyst-substrate complex may not be rigid enough to enforce high facial selectivity.

    • Action: Solvent choice is critical here. Less polar, non-coordinating solvents (like toluene or CH₂Cl₂) often promote more organized transition states through hydrogen bonding and steric interactions, leading to higher e.e. Additives or co-catalysts (e.g., a weak Brønsted acid) can also help rigidify the transition state.

Q6: My calculated Turnover Number (TON) is inconsistent between experiments. Why?

A6: Inconsistent TON values usually point to issues with measurement accuracy or uncontrolled variables.

  • Cause 1: Inaccurate Quantification. Small errors in weighing the catalyst or determining the final product yield can lead to large variations in the calculated TON.

    • Action: Use an internal standard (a non-reactive compound added at the start) for quantitative analysis by qNMR or GC/HPLC. This corrects for variations in sample preparation and analysis.

  • Cause 2: Incomplete Reaction or Undetermined Endpoint. The TON calculation depends on the final yield. If the reaction is stopped at different conversion levels, the TON will vary.

    • Action: Monitor the reaction until it has completely stopped (no further product formation). The TON should be calculated based on this final, stable yield. This ensures you are measuring the catalyst's true lifetime under those conditions.

  • Cause 3: Catalyst Deactivation. If the catalyst deactivates at a variable rate due to trace impurities (e.g., oxygen, water) that differ between runs, the final yield and TON will be inconsistent.

    • Action: Ensure all experiments are run under rigorously identical conditions, including the use of degassed solvents and an inert atmosphere (N₂ or Ar) if necessary.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Screen

This protocol provides a framework for determining the optimal catalyst loading.

  • Setup: To four separate, oven-dried vials equipped with stir bars, add the substrate (e.g., 0.2 mmol, 1.0 equiv) and the nucleophile (e.g., 0.24 mmol, 1.2 equiv).

  • Catalyst Addition: To each vial, add a different amount of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine:

    • Vial 1: 0.002 mmol (1 mol %)

    • Vial 2: 0.01 mmol (5 mol %)

    • Vial 3: 0.02 mmol (10 mol %)

    • Vial 4: 0.04 mmol (20 mol %)

  • Reaction Initiation: Add the chosen anhydrous solvent (e.g., 1.0 mL) to each vial. Seal the vials and stir at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the reactions by TLC or by taking small aliquots for GC/LC analysis at set time points (e.g., 2, 8, 24 hours).

  • Analysis: After a fixed time (e.g., 24 hours), quench the reactions. Determine the conversion and yield for each loading level. The optimal loading is the lowest amount that provides a high yield in a reasonable timeframe.

Protocol 2: Calculating TON and TOF

This protocol assumes you have identified the final, stable yield from a reaction.

  • Reaction Data:

    • Mass of limiting substrate used: m_sub (g)

    • Molecular weight of substrate: MW_sub ( g/mol )

    • Mass of catalyst used: m_cat (g)

    • Molecular weight of catalyst (C₁₃H₂₀N₂O₂S): 268.38 g/mol

    • Final yield of purified product: yield (%)

    • Total reaction time until completion: t (hours)

  • Calculations:

    • Moles of Catalyst: n_cat = m_cat / 268.38

    • Initial Moles of Substrate: n_sub_initial = m_sub / MW_sub

    • Moles of Product Formed: n_prod = n_sub_initial * (yield / 100)

    • Turnover Number (TON): TON = n_prod / n_cat

    • Turnover Frequency (TOF): TOF = TON / t (units: h⁻¹)

Table 1: Representative Data for Aminocatalysts

Since specific data for this exact catalyst is not widely published, this table provides typical ranges seen for related imidazolidine-based organocatalysts in common reactions. Use this as a starting point for your optimizations.

Reaction TypeTypical Catalyst Loading (mol %)Typical TON RangeKey Experimental Considerations
Michael Addition5 - 205 - 100Often requires a co-catalyst (e.g., benzoic acid) to facilitate proton transfer.
Friedel-Crafts Alkylation10 - 205 - 50Highly sensitive to solvent polarity and moisture.
Aldol Reaction1 - 1010 - 200Temperature control is critical for diastereoselectivity and enantioselectivity.
α-amination / α-fluorination2 - 1010 - 100The nature of the electrophile (N- or F-source) is crucial.

References

  • ResearchGate. (2013). How to calculate the turnover number of a catalyst?[Link]

  • Fiveable. (2025). Turnover Number - Intro to Chemical Engineering. [Link]

  • Perfectlight Technology. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?[Link]

  • Moodle@Units. Turnover Number and Catalytic Efficiency. [Link]

  • Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787-2794. [Link]

  • Benaglia, M. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 9(11), 928. [Link]

  • Wang, Z., et al. (2024). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Energy Advances. [Link]

  • Harris, J. W., et al. (2021). Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. ACS Catalysis, 11(5), 2964-2977. [Link]

  • van Santen, R. A., & T-Raisha, S. (2020). Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis, 10(12), 6769-6782. [Link]

  • Vantourout, J. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Organometallics, 38(8), 1735-1742. [Link]

  • Cardiff University Blogs. CHT402 Recent Advances in Homogeneous Catalysis Organocatalysis Workshop. [Link]

  • Annunziata, F., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 273. [Link]

  • Mettler Toledo. What is Organocatalysis?[Link]

  • Madiu, R., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008. [Link]

  • Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. ResearchGate. [Link]

  • BIOGEN Científica. 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. [Link]

  • Wang, X., et al. (2014). p-Toluenesulfonic acid-promoted autocatalytic hydrolyzation of 1-tosyl-1,2,3-triazoles. Tetrahedron Letters, 55(44), 6131-6134. [Link]

  • Wang, Y., et al. (2018). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 8(1), 1675. [Link]

  • Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163. [Link]

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413-5415. [Link]

  • Mancuso, R., & Gabriele, B. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • Ramachandran, K., & Murugesan, V. (2023). Synthetic applications of p-toluenesulfonyl chloride. Chemical Papers, 77(10), 5601-5627. [Link]

  • Kumar, D., et al. (2013). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. E-Journal of Chemistry, 10(1), 169-176. [Link]

  • Mali, U. A., & Jagtap, S. R. (2021). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 19(4), 743-764. [Link]

  • ResearchGate. (2011). *Catalyzed Trimethylsilylation of Hydroxyl Groups Using Hexamethyldisilazane and Their

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine Derivatives

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, mastering the interpre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to confirming molecular identity, purity, and stereochemistry. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the expected chemical shifts and coupling patterns, compare one-dimensional (1D) techniques with advanced two-dimensional (2D) methodologies, and provide actionable experimental protocols. The objective is to equip researchers with the expertise to confidently characterize this and similar molecular frameworks.

The imidazolidine ring system, a saturated five-membered heterocycle containing two nitrogen atoms, can exhibit complex dynamic behaviors such as ring puckering and nitrogen inversion.[1][2] The introduction of a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group at the N1 position, alongside methyl substitutions at N3 and C4, introduces significant electronic and steric influences that are directly observable in the NMR spectra. Understanding these influences is key to a complete structural assignment.

Core Principles of NMR Analysis for Tosylated Imidazolidines

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). In 1-(p-Tosyl)-3,4,4-trimethylimidazolidine derivatives, the key structural motifs—the p-tosyl group, the imidazolidine ring, and the methyl substituents—each present characteristic spectral signatures.

  • The p-Tosyl Group: This group imposes a strong deshielding effect on adjacent nuclei due to the electron-withdrawing nature of the sulfonyl moiety. Its aromatic protons typically appear as a distinct AA'BB' system, and the methyl group provides a sharp singlet around 2.4 ppm.[3][4]

  • The Imidazolidine Ring: Protons and carbons within the heterocyclic ring experience varied shielding depending on their proximity to the nitrogen atoms and the tosyl group. The stereochemistry of the ring and its substituents can lead to diastereotopic protons and carbons, resulting in more complex spectra than might be initially expected.

  • Dynamic Processes: At room temperature, processes like amide bond rotation (around the N-S bond), ring reversal, and nitrogen inversion can occur on the NMR timescale.[1] This can lead to broadened peaks or the appearance of multiple sets of signals corresponding to different conformers or rotamers.[1][5] Variable Temperature (VT) NMR is an essential tool to investigate these phenomena.[5]

Visualizing the Structure and Analytical Workflow

To begin our analysis, let's first visualize the core structure and the logical workflow for its characterization.

cluster_mol 1-(p-Tosyl)-3,4,4-trimethylimidazolidine mol_node

Caption: Molecular structure of the target compound.

G cluster_2D Advanced 2D NMR Experiments start Sample Preparation oneD_H 1D ¹H NMR Acquisition start->oneD_H oneD_C 1D ¹³C{¹H} NMR Acquisition start->oneD_C analysis_1D Initial 1D Analysis (Chemical Shift, Integration, Multiplicity) oneD_H->analysis_1D oneD_C->analysis_1D cosy COSY (H-H Connectivity) analysis_1D->cosy Ambiguous Couplings hsqc HSQC (Direct C-H Correlation) analysis_1D->hsqc Confirm Assignments noesy NOESY / ROESY (Through-Space Correlations & Stereochemistry) analysis_1D->noesy Determine Stereochemistry final_structure Complete Structural Elucidation & Stereochemical Assignment cosy->final_structure hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc Assign Quaternary Carbons hsqc->final_structure hmbc->final_structure noesy->final_structure

Caption: Recommended workflow for NMR-based structural elucidation.

Detailed ¹H and ¹³C NMR Spectral Analysis

The following tables summarize the anticipated chemical shift regions for the protons and carbons in 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. Note that the exact values can vary depending on the solvent and any additional substituents on the imidazolidine ring.[6]

Table 1: Expected ¹H NMR Chemical Shifts
ProtonsExpected Chemical Shift (ppm)MultiplicityKey Influences & Notes
Tosyl-Ar-H (ortho to SO₂)7.60 - 7.80Doublet (d)AA'BB' system; deshielded by the adjacent electron-withdrawing sulfonyl group.[3]
Tosyl-Ar-H (meta to SO₂)7.30 - 7.40Doublet (d)AA'BB' system.[3]
C5-H₂ (ring)3.40 - 3.70Triplet (t) or Multiplet (m)Adjacent to the tosylated nitrogen (N1). Protons may be diastereotopic leading to complex multiplets.
C2-H₂ (ring)3.00 - 3.30Triplet (t) or Multiplet (m)Flanked by two nitrogen atoms.
N3-CH₃ 2.50 - 2.80Singlet (s)N-alkyl group.
Tosyl-CH₃ 2.40 - 2.45Singlet (s)Characteristic chemical shift for the tosyl methyl group.[4]
C4-(CH₃)₂ 1.20 - 1.50Two Singlets (s)The gem-dimethyl groups are diastereotopic due to the overall asymmetry of the molecule, and are expected to appear as two distinct singlets.
Table 2: Expected ¹³C NMR Chemical Shifts
CarbonsExpected Chemical Shift (ppm)Key Influences & Notes
Tosyl-Ar-C (ipso, C-S)143.0 - 144.0Quaternary carbon attached to sulfur.
Tosyl-Ar-C (ipso, C-CH₃)133.0 - 134.0Quaternary carbon attached to the methyl group.
Tosyl-Ar-CH (meta to SO₂)129.5 - 130.0
Tosyl-Ar-CH (ortho to SO₂)127.5 - 128.0
C4 (ring, C(CH₃)₂)55.0 - 65.0Quaternary carbon of the imidazolidine ring.
C2 (ring)48.0 - 52.0Methylene carbon between two nitrogens.
C5 (ring)45.0 - 50.0Methylene carbon adjacent to the tosylated nitrogen.
N3-CH₃ 35.0 - 40.0N-methyl carbon.
C4-(CH₃)₂ 25.0 - 30.0Gem-dimethyl carbons. May appear as two distinct signals.
Tosyl-CH₃ 21.0 - 22.0Characteristic shift for the tosyl methyl carbon.[3]

Comparison with Advanced Analytical Techniques

While 1D NMR provides a foundational overview, it is often insufficient for unambiguous structural and stereochemical assignment, especially with complex molecules that may exist as a mixture of diastereomers or conformers.[5]

2D NMR Spectroscopy: The Key to Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity of protons within the imidazolidine ring, confirming which CH₂ group is adjacent to the other.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It is critical for assigning quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing the molecular puzzle together. For instance, HMBC can show correlations from the C5-protons to the tosyl ipso-carbon, confirming the point of attachment.[7]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments are the definitive methods for determining relative stereochemistry. They detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[5] For imidazolidine derivatives, NOESY can differentiate between cis and trans isomers by identifying key through-space interactions between substituents on the ring.[1][2]

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols provide a reliable starting point for acquiring high-quality NMR data for this class of compounds.

Protocol 1: Standard 1D NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(p-Tosyl)-3,4,4-trimethylimidazolidine derivative.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for general solubility and a clean spectral window.

    • If solubility is an issue, gentle sonication may be applied. Ensure the solution is clear and free of particulate matter.[5]

  • Spectrometer Setup and ¹H Acquisition:

    • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse. A typical acquisition requires 16-64 scans to achieve an adequate signal-to-noise ratio.[5]

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0 ppm).

  • ¹³C{¹H} Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum, especially for quaternary carbons.

Protocol 2: 2D NOESY for Stereochemical Analysis
  • Sample Preparation: For 2D experiments, a slightly more concentrated sample is often beneficial. Use 15-25 mg of the compound in 0.6-0.7 mL of solvent to ensure good signal for cross-peaks.[5]

  • Acquisition:

    • Set up a standard 2D NOESY pulse sequence on the spectrometer.

    • A critical parameter is the mixing time (d8) , which determines the duration over which NOE transfer occurs. Typical mixing times range from 300 to 800 ms. A range of mixing times may be tested to optimize the intensity of cross-peaks.

    • Acquire the 2D data, which may take several hours depending on the concentration and desired resolution.

  • Processing and Analysis:

    • Process both dimensions of the data using Fourier transformation.

    • Analyze the resulting 2D map for off-diagonal cross-peaks. A cross-peak between two protons indicates they are spatially proximate. Correlate these observed spatial relationships with 3D models of possible stereoisomers to make a definitive assignment.

Conclusion

The comprehensive characterization of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine derivatives is a multi-step process that relies on the synergistic application of various NMR techniques. While 1D ¹H and ¹³C NMR provide the essential framework of chemical shifts and basic connectivity, they often leave ambiguities, particularly concerning stereochemistry and the assignment of non-protonated carbons. The strategic use of 2D NMR experiments, including COSY, HSQC, HMBC, and especially NOESY, is indispensable for overcoming these challenges. By following the structured analytical workflow and robust experimental protocols outlined in this guide, researchers can achieve complete and unambiguous structural elucidation, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025).
  • Perillo, I. A., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ARKIVOC, 2014(iv), 228-241.
  • Perillo, I. A., de los Santos, C., & Salerno, A. (2003). 1H NMR SPECTROSCOPY AND CONFORMATIONAL ANALYSIS OF N-BENZYLIMIDAZOLIDINES. HETEROCYCLES, 60(1), 89-100.
  • Supporting Information for "A mild and efficient synthesis of N-substituted sulfonamides from N-hydroxybenzenesulfonamides and amines". (n.d.). The Royal Society of Chemistry.
  • Perillo, I. A., et al. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. University of Michigan Library.
  • Pachev, T., et al. (2020).
  • Antonescu, A., et al. (2015). Synthesis and Structural Characterization of a New Cholesterol Derivative Bearing a p-toluenesulfonyl Group. Current Health Sciences Journal, 41(3), 254-259.
  • Supplementary materials for "A novel pH-sensitive drug delivery system based on β-cyclodextrin". (n.d.). Dove Medical Press.
  • Agami, C., et al. (1989). Chiral 3-substituted aldehydes: determination of absolute configurations and enantiomeric excesses by NMR analysis of derived oxazolidines. The Journal of Organic Chemistry, 54(21), 5035-5039.
  • Castillo, R., et al. (2006).
  • BlOCH, R., et al. (2021). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Magnetic Resonance, 2(2), 647-658.
  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Corona, M. V., et al. (2014). 1 H-NMR signals and relative abundances of imidazolidines 1-15.
  • BOC Sciences. (n.d.). 1-(P-TOSYL)-3,4,4-TRIMETHYLIMIDAZOLIDINE.
  • Zhang, J., et al. (2017). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 7(1), 1729.
  • Chemistry Stack Exchange. (2017). Correlation between 1H and 13C shifts - coincidence or not?.
  • Reddit. (2024). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently. r/chemistry.
  • Al-Juboori, A. M. (2020). Synthesis and Characterization of New 1, 3, 4- Thiadiazoles Substituted with Imidazolidine Moiety.
  • ResearchGate. (n.d.).
  • Dalaf, A. H. (2023). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Tikrit Journal of Pure Science, 28(4), 116-126.
  • Madiu, R., et al. (2024). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008.
  • Echevarria, A., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)

Sources

Comparative

determining enantiomeric excess for reactions using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Title: Comparative Guide: Determining Enantiomeric Excess in Biomimetic One-Carbon Transfer Reactions Using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine Introduction As a Senior Application Scientist, translating biomimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Determining Enantiomeric Excess in Biomimetic One-Carbon Transfer Reactions Using 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Introduction

As a Senior Application Scientist, translating biomimetic pathways into scalable asymmetric syntheses requires rigorous analytical validation. 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) serves as a highly stable, synthetic model for N5,N10 -methylenetetrahydrofolate (THF) coenzymes[1]. By mimicking the action of thymidylate synthase, TTI facilitates the transfer of a one-carbon unit at the formaldehyde oxidation level to various nucleophiles. This enables the construction of complex frameworks, ranging from aliphatic macrocyclic precursors (like muscone) to complex heterocyclic scaffolds such as β -carboline alkaloids.

When these carbon-transfer reactions are driven asymmetrically—either via chiral catalysts or chiral nucleophiles—accurate determination of the enantiomeric excess ( ee ) of the resulting products becomes the critical bottleneck. Because TTI-derived products vary wildly in polarity, volatility, and UV-absorbance, no single analytical method is universally applicable. This guide objectively compares the top analytical methodologies for evaluating ee in TTI-mediated reactions, providing field-proven protocols, mechanistic rationales, and decision frameworks.

Section 1: The Analytical Challenge of TTI-Derived Products

The structural diversity of the products generated from TTI-mediated one-carbon transfers dictates the analytical approach:

  • Heterocyclic Products (e.g., β -Carbolines): These are highly conjugated and strongly UV-active, making them ideal for Chiral High-Performance Liquid Chromatography (HPLC). However, they possess basic nitrogen atoms that cause severe peak tailing on standard silica-based chiral stationary phases (CSPs)[2].

  • Aliphatic Products (e.g., Muscone intermediates): These lack strong UV chromophores, rendering standard UV-HPLC ineffective without prior chemical derivatization. They require either Chiral Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) utilizing Chiral Shift Reagents (CSRs)[3].

Workflow & Decision Logic

To streamline method selection, the following diagrams map the general reaction workflow and the decision matrix for analytical method selection.

G TTI 1-(p-Tosyl)-3,4,4- trimethylimidazolidine Rxn Asymmetric Carbon Transfer TTI->Rxn Biomimetic Pathway Prod1 UV-Active Products (β-carbolines) Rxn->Prod1 Prod2 Aliphatic Products (Muscone precursors) Rxn->Prod2 HPLC Chiral HPLC (CSP + DEA modifier) Prod1->HPLC High Precision NMR 1H NMR (+ Chiral Shift Reagent) Prod2->NMR No UV chromophore

Caption: Workflow for asymmetric one-carbon transfer using TTI and subsequent ee determination.

Decision Start Analyze TTI-Derived Chiral Product UV Does the product possess a strong UV chromophore? Start->UV Volatile Is the product highly volatile and thermally stable? UV->Volatile No (e.g., Aliphatics) HPLC Chiral HPLC (Amylose/Cellulose CSPs) UV->HPLC Yes (e.g., Indoles) GC Chiral GC (Cyclodextrin CSPs) Volatile->GC Yes NMR 1H NMR Analysis with Eu(hfc)3 Volatile->NMR No

Caption: Decision matrix for selecting the optimal ee determination method for TTI-derived products.

Section 2: Quantitative Comparison of Analytical Modalities

ParameterChiral HPLC 1 H NMR with CSRsChiral GC
Ideal TTI Product β -Carbolines, Aryl compoundsAliphatic precursors, KetonesVolatile intermediates
Resolution Mechanism Transient diastereomeric interactions with CSPPseudocontact shifts via paramagnetic lanthanidesInteraction with chiral cyclodextrin stationary phase
Sample Requirement <0.1 mg 2−5 mg <0.1 mg
Analysis Time 10−45 minutes <5 minutes (post-prep) 20−60 minutes
Key Advantage Highest precision; non-destructiveRapid, in-situ; no method development requiredExcellent for non-UV active, thermally stable compounds
Primary Limitation Requires expensive columns and method optimizationSignal broadening; requires highly pure samplesThermally labile compounds degrade

Section 3: Field-Proven Experimental Protocols

To ensure scientific integrity, every analytical method must operate as a self-validating system . You cannot accurately determine the ee of an enantioenriched sample without first proving that your method can achieve baseline resolution ( Rs​>1.5 ) of a racemic standard.

Protocol A: Chiral HPLC Determination for β -Carboline Derivatives

Mechanistic Causality: β -carbolines possess basic indole and pyridine-like nitrogens that interact strongly with residual silanols on the silica support of Chiralpak columns. Adding a basic modifier like diethylamine (DEA) competitively binds these silanols, ensuring sharp peaks and accurate integration[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified TTI-derived β -carboline in 1 mL of HPLC-grade Ethanol.

  • Column Selection: Equip the system with an immobilized polysaccharide column (e.g., Daicel Chiralpak IA or IA-3)[2].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexanes / Isopropanol / Diethylamine (80:20:0.5 v/v/v). Note: The 0.5% DEA is non-negotiable for basic heterocycles.

  • System Validation (Crucial Step): Inject of a racemic β -carboline standard. Adjust the flow rate (typically 1.0 mL/min ) and monitor at λ=254 nm . Verify that the two enantiomeric peaks elute with an exact 1:1 integration ratio and baseline resolution.

  • Sample Analysis: Inject the enantioenriched sample from the asymmetric TTI reaction. Calculate ee using the formula: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100% .

Protocol B: 1 H NMR Determination Using Eu(hfc)₃ for Aliphatic Products

Mechanistic Causality: For aliphatic carbon-transfer products lacking UV-activity, chiral HPLC is impractical. Instead, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]—denoted as Eu(hfc)₃—acts as a chiral Lewis acid. The paramagnetic Eu3+ ion coordinates to Lewis basic sites (like carbonyls) on the analyte. This induces a pseudocontact shift, spreading the chemical shifts of the enantiomers into distinguishable diastereomeric complexes without severe line broadening[4],[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the highly purified aliphatic product in 0.5 mL of anhydrous CDCl3​ (filtered through basic alumina to remove residual acid/water).

  • System Validation (Titration): Place a racemic standard of the product into an NMR tube. Acquire a baseline 1 H NMR spectrum. Identify a distinct, easily integratable singlet (e.g., a methyl group).

  • CSR Addition: Add Eu(hfc)₃ in 0.1 molar equivalent increments. Shake well and acquire a spectrum after each addition. The target singlet will begin to shift downfield and split[3].

  • Optimization: Stop the addition when the singlet splits into two distinct peaks with a 1:1 integration ratio. Record the exact molar equivalent of Eu(hfc)₃ required.

  • Sample Analysis: Apply the exact optimized molar equivalent of Eu(hfc)₃ to the enantioenriched sample. Integrate the split peaks to determine the diastereomeric ratio ( dr ), which directly correlates to the ee of the original mixture.

References

  • ChemInform Abstract: An Efficient Synthesis of 1-Acyl-3-arylimidazolidines Catalyzed by Montmorillonite K-10 Clay under Microwave Irradiation. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Physicochemical Studies of Configurationally Stable β -Carboline Atropisomers. ACS Publications. Available at:[Link]

  • NMR Studies of Drugs. Enantiomeric Excess Determination of N-acetylcathinone with Eu(HFC)₃. Taylor & Francis. Available at:[Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)₃. MIT. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine vs. Evans' Auxiliaries

Executive Summary In the realms of advanced organic synthesis and chemical biology, five-membered nitrogenous heterocycles serve as indispensable tools. However, their applications can be entirely orthogonal.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realms of advanced organic synthesis and chemical biology, five-membered nitrogenous heterocycles serve as indispensable tools. However, their applications can be entirely orthogonal. This guide objectively compares 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) —a biomimetic one-carbon transfer agent—with Evans' Auxiliaries (chiral oxazolidinones)—the gold standard for stereocontrol in asymmetric synthesis.

While TTI is deployed primarily in pharmacological studies to bypass inhibited metabolic pathways by mimicking tetrahydrofolate[1], Evans' auxiliaries are stoichiometric chiral directors used to dictate the 3D spatial arrangement of complex active pharmaceutical ingredients (APIs) during total synthesis[2].

Mechanistic Deep Dive: Causality Behind the Chemistry

1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI): The Biomimetic Surrogate

TTI is a synthetic imidazolidine derivative designed to act as a functional, stable analog of N5,N10 -methylenetetrahydrofolate ( CH2​ -THF). In biological systems, CH2​ -THF is essential for the transfer of one-carbon units required for purine and pyrimidine biosynthesis.

When cells are treated with antifolate drugs like Methotrexate (MTX), the enzyme dihydrofolate reductase (DHFR) is inhibited, depleting the cellular pool of THF and halting DNA synthesis. TTI elegantly bypasses this blockade. Because it is structurally unrelated to folate, it is unaffected by DHFR inhibition. Instead, TTI undergoes activation to form a reactive iminium intermediate, biomimetically transferring a single carbon unit directly to biological nucleophiles (such as dUMP to form dTMP), thereby rescuing the cells from MTX-induced toxicity[1].

G MTX Methotrexate (MTX) DHFR DHFR Enzyme MTX->DHFR Inhibits THF Tetrahydrofolate (Depleted) DHFR->THF Blocks DNA Purine/Pyrimidine Synthesis THF->DNA Endogenous Pathway (Blocked) TTI TTI (Biomimetic) Iminium Iminium Intermediate TTI->Iminium Activation Iminium->DNA 1-Carbon Transfer

Fig 1. TTI bypasses MTX-inhibited DHFR via biomimetic one-carbon transfer.

Evans' Auxiliaries: The Stereochemical Controllers

Pioneered by David A. Evans, these chiral oxazolidinones (typically derived from amino acids like valine or phenylalanine) are covalently attached to a substrate to induce asymmetry during reactions such as aldol additions or alkylations[2].

The causality of their stereocontrol lies in rigid conformational locking. In the classic Evans syn-aldol reaction, treating the N-acyl oxazolidinone with dibutylboron triflate ( Bu2​BOTf ) and a hindered base (DIPEA) exclusively generates a Z-enolate. This geometry is enforced because the bulky boron coordinates to both the enolate oxygen and the auxiliary's carbonyl oxygen. When an aldehyde approaches, the reaction proceeds through a highly ordered, six-membered Zimmerman-Traxler chair transition state. The chiral substituent on the auxiliary (e.g., an isopropyl group) sterically shields one face of the enolate, forcing the aldehyde to attack from the opposite face, yielding a specific syn-aldol adduct with >95% diastereomeric excess[2][3].

G Aux Evans Auxiliary (e.g., Oxazolidinone) Acyl N-Acylation (Substrate Attachment) Aux->Acyl Enolate Z-Enolate Formation (Bu2BOTf, DIPEA) Acyl->Enolate TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde Adduct Syn-Aldol Adduct TS->Adduct Stereocontrol Cleavage Auxiliary Cleavage (e.g., LiOOH) Adduct->Cleavage Product Enantiopure Product Cleavage->Product RecAux Recovered Auxiliary Cleavage->RecAux

Fig 2. Workflow of Evans asymmetric aldol addition and auxiliary recovery.

Comparative Data Summary

The following table summarizes the quantitative and qualitative distinctions between these two chemical tools:

Feature1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI)Evans' Auxiliaries (e.g., 4-Isopropyl-2-oxazolidinone)
Core Structure Tosylated ImidazolidineChiral Oxazolidinone
Primary Function Biomimetic one-carbon transfer agentStoichiometric chiral director
Mechanism of Action Iminium ion formation & methylene transferSteric shielding via Zimmerman-Traxler transition state
Typical Use Case Rescuing MTX-induced toxicity / Folate studiesAsymmetric aldol, alkylation, and Diels-Alder reactions
Stereocontrol None (Achiral reagent)>95% Diastereomeric Excess (de)
Recyclability Consumed in reaction (One-carbon donor)>90% Recoverable post-cleavage
Target Audience Chemical Biologists, ToxicologistsSynthetic Organic Chemists, API Manufacturers

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline the standard deployment of both reagents in their respective fields.

Protocol 1: Biomimetic Rescue of MTX Toxicity using TTI

Objective: To bypass DHFR inhibition and restore one-carbon metabolism in vitro.

  • Cell Culture & Inhibition : Cultivate the target cell line (or embryonic model) in a folate-free basal medium supplemented with dialyzed fetal bovine serum. Introduce Methotrexate (MTX) at a concentration of 10μM to fully inhibit endogenous DHFR.

  • TTI Preparation : Dissolve TTI in anhydrous DMSO to create a 10mM stock solution. (Ensure fresh preparation to prevent premature hydrolysis of the imidazolidine ring).

  • Rescue Incubation : Add TTI to the MTX-treated culture at a final concentration of 100μM . Incubate at 37°C with 5% CO2​ for 48 hours.

  • Validation : Assess cell viability using an MTT assay and quantify DNA synthesis recovery via BrdU incorporation. Causality Check: Successful rescue confirms that TTI has successfully formed the iminium intermediate and transferred a carbon unit to dUMP, generating dTMP independently of the folate cycle[1].

Protocol 2: Asymmetric Syn-Aldol Addition via Evans Auxiliary

Objective: To synthesize a chiral syn-aldol adduct with high diastereoselectivity.

  • Acylation : In a flame-dried flask under argon, dissolve (S)-4-isopropyl-2-oxazolidinone ( 1.0eq ) in anhydrous THF. Cool to -78°C and add n-BuLi ( 1.05eq ) dropwise. Stir for 15 mins, then add propionyl chloride ( 1.1eq ). Warm to room temperature to yield the N-propionyl oxazolidinone.

  • Enolization : Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to 0°C. Add dibutylboron triflate ( Bu2​BOTf , 1.1eq ) followed slowly by N,N-diisopropylethylamine (DIPEA, 1.2eq ). Stir for 30 minutes. Causality Check: The tight boron chelation forces the formation of the Z-enolate, minimizing A(1,3) allylic strain[2].

  • Aldol Addition : Cool the enolate solution to -78°C. Add the target aldehyde ( 1.1eq ) dropwise. Stir for 1 hour, then quench with pH 7 phosphate buffer, methanol, and 30% H2​O2​ (to oxidize the boron).

  • Auxiliary Cleavage : To isolate the chiral product and recover the auxiliary, dissolve the purified aldol adduct in THF/water (3:1) at 0°C. Add LiOH ( 2.0eq ) and 30% H2​O2​ ( 4.0eq ). The LiOOH selectively hydrolyzes the exocyclic imide carbonyl. Extract the aqueous layer to yield the enantiopure β -hydroxy acid, and recover the intact oxazolidinone from the organic layer[4].

References

  • Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine, a functional analog for tetrahydrofolate-mediated one-carbon transfer Source: Researcher.life URL:[Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. Source: Chem-Station URL:[Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: Société Chimique de France URL:[Link]

  • Evans Enolate Alkylation-Hydrolysis Source: University of Windsor URL:[Link]

Sources

Validation

mass spectrometry analysis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine reaction products

An in-depth analysis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0) and its reaction products requires a nuanced understanding of both heterocyclic chemistry and gas-phase ion physics. As a Senior Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0) and its reaction products requires a nuanced understanding of both heterocyclic chemistry and gas-phase ion physics. As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry (MS) modalities for this specific compound, emphasizing the mechanistic causality behind fragmentation patterns and experimental workflows.

Chemical Context & Mechanistic Causality

The molecule 1-(p-Tosyl)-3,4,4-trimethylimidazolidine ( C13​H20​N2​O2​S , exact mass 268.12 Da) presents two distinct analytical challenges:

  • Aminal Instability: The imidazolidine core is a cyclic aminal. The C2 carbon (flanked by two nitrogen atoms) is highly susceptible to acid-catalyzed hydrolysis, rapidly ring-opening to yield formaldehyde and a tosylated diamine derivative.

  • Tosyl-Dominated Fragmentation: Under collision-induced dissociation (CID), the sulfonamide (S-N) bond acts as a primary cleavage site. The resulting 1 ( m/z 155.0) and its subsequent neutral loss of SO2​ to form the tropylium ion ( m/z 91.0) often dominate the spectrum, suppressing lower-abundance structural ions specific to the imidazolidine ring.

Understanding these pathways is critical for selecting the correct MS modality and sample preparation strategy.

MS_Pathways M 1-(p-Tosyl)-3,4,4-trimethylimidazolidine [M+H]+ m/z 269.1 Tosyl Tosyl Cation m/z 155.0 M->Tosyl CID (S-N Cleavage) Diamine Ring-Opened Diamine [M+H]+ m/z 257.1 M->Diamine Hydrolysis (-CH2O, +H2O) Tropylium Tropylium Ion m/z 91.0 Tosyl->Tropylium -SO2 (Neutral Loss)

Caption: Major MS fragmentation and hydrolysis pathways of the tosyl-imidazolidine core.

Comparative Mass Spectrometry Modalities

To accurately profile the parent compound and its reaction products, laboratories must choose between targeted, untargeted, and volatile-focused MS platforms.

A. LC-ESI-MS/MS (Triple Quadrupole)
  • Best For: Targeted quantitation and pharmacokinetic profiling.

  • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. By applying a low declustering potential, the intact [M+H]+ ion at 2 is preserved before entering the collision cell. This platform is ideal for monitoring the parent compound alongside its polar, ring-opened diamine hydrolysis products.

B. GC-EI-MS (Single Quadrupole)
  • Best For: Analyzing volatile, low-molecular-weight reaction byproducts.

  • Causality: Electron Ionization (EI) at 70 eV is highly energetic. The intact 1-(p-Tosyl)-3,4,4-trimethylimidazolidine undergoes extensive thermal degradation in the GC inlet and catastrophic fragmentation in the source. The molecular ion ( M+∙ 268) is rarely visible, with the spectrum entirely dominated by m/z 155 and 91. It is fundamentally unsuitable for intact imidazolidine analysis but excellent for identifying derivatized reaction fragments.

C. LC-QTOF-MS (High-Resolution Exact Mass)
  • Best For: Untargeted structural elucidation of unknown reaction products (e.g., oxidative metabolites).

  • Causality: QTOF provides sub-5 ppm mass accuracy. When the tosyl group migrates or forms ion-neutral complexes during gas-phase dissociation, QTOF resolves isobaric interferences, allowing for the exact calculation of empirical formulas for novel reaction products.

Quantitative Data Comparison

Table 1: Performance Comparison of Analytical Modalities

ModalityIntact Molecule DetectionReaction Product ScopeMatrix ToleranceStructural Specificity
LC-ESI-MS/MS Excellent ( [M+H]+ 269.1)Polar, non-volatileHighModerate (Tosyl dominated)
GC-EI-MS Poor (Thermal degradation)Volatile, derivatizedLowLow (Missing molecular ion)
LC-QTOF-MS Excellent (Exact Mass)ComprehensiveModerateHigh (Isotopic fidelity)

Table 2: Optimized MRM Transitions (LC-ESI-MS/MS)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Mechanistic Origin
Intact Imidazolidine 269.1155.022S-N bond cleavage (Tosyl cation)
Intact Imidazolidine 269.191.038 SO2​ loss from Tosyl
Hydrolysis Product 257.1155.020S-N bond cleavage of diamine

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a built-in control to prevent false positives caused by artifactual in-source fragmentation or sample degradation.

Workflow Prep Sample Prep Neutral pH Buffer (Prevents Aminal Cleavage) LC UHPLC Separation C18 Column Isocratic Elution Prep->LC Ion ESI(+) Source Soft Ionization Capillary: 3.5 kV LC->Ion MS Tandem MS MRM Mode Quantify m/z 155 & 91 Ion->MS

Caption: Self-validating LC-ESI-MS/MS workflow for intact imidazolidine analysis.

Step 1: System Suitability & Calibration
  • Action: Inject a 10 ng/mL standard of p-toluenesulfonamide.

  • Causality: This validates the collision cell efficiency. If the ratio of m/z 155 to m/z 91 deviates by more than 15% from the established baseline, the collision gas pressure or energy requires recalibration before analyzing the imidazolidine.

Step 2: Sample Preparation (Critical Phase)
  • Action: Quench the reaction mixture using a 10 mM Ammonium Acetate buffer adjusted to pH 7.4 . Do not use Formic Acid or Trifluoroacetic Acid (TFA).

  • Causality: Imidazolidines are highly sensitive to acidic environments. Using standard 0.1% Formic Acid will artificially induce ring-opening hydrolysis during sample prep, leading you to falsely quantify the diamine as a "reaction product" when it is actually a preparation artifact.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile. Run a fast gradient (5% B to 95% B over 3 minutes).

  • Causality: A rapid gradient minimizes the compound's residence time in the aqueous mobile phase, further reducing the risk of on-column hydrolysis.

Step 4: Post-Run Validation
  • Action: Inject a matrix blank immediately following the highest calibration standard.

  • Causality: Tosylated compounds can exhibit non-specific binding to stainless steel capillaries in the MS source. The blank verifies that carryover is <0.1% , ensuring the quantitative integrity of subsequent reaction product analyses.

References

  • Differentiation of isomeric haloanilines by tosylation in combination with electrospray ionization mass spectrometry PubMed / NIH[Link] [1]

  • Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides: Tosyl Cation Transfer Versus Proton Transfer Journal of the American Society for Mass Spectrometry / ACS Publications[Link] [2]

  • PubChemLite - 1-(p-tosyl)-3,4,4-trimethylimidazolidine (C13H20N2O2S) LCSB / University of Luxembourg [Link] [3]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Stereochemical Outcomes in Asymmetric Synthesis

In the landscape of modern drug development and fine chemical synthesis, the precise control and subsequent validation of molecular stereochemistry are not merely academic exercises; they are critical determinants of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and fine chemical synthesis, the precise control and subsequent validation of molecular stereochemistry are not merely academic exercises; they are critical determinants of therapeutic efficacy and safety. Molecules that are mirror images of each other—enantiomers—can exhibit profoundly different biological activities. It is in this context that tools for asymmetric synthesis, such as chiral auxiliaries, become indispensable. This guide provides an in-depth, field-proven perspective on the workflow of stereocontrolled synthesis, with a focus on the critical, and distinct, phase of validating the stereochemical outcome.

We will begin by clarifying the role of chiral auxiliaries, such as 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, which serve to direct a reaction towards a specific stereoisomer. Following this, we will pivot to the core of this guide: an objective comparison of the primary analytical techniques used to validate this outcome, providing the quantitative data and procedural insights necessary for researchers, scientists, and drug development professionals to make informed decisions in the laboratory.

Part 1: The Role of the Chiral Auxiliary in Directing Stereochemistry

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction.[1][2] Its own, well-defined chirality creates a diastereomeric environment, biasing the approach of reagents to one face of the molecule over the other. This strategy transforms the challenge of creating a specific enantiomer into the more straightforward task of separating diastereomers, which have different physical properties.[3]

1-(p-Tosyl)-3,4,4-trimethylimidazolidine is an example of such a molecule, designed for use in chiral synthesis.[] While specific literature on its application is specialized, its structure is analogous to other well-established auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides. In a typical application like an asymmetric alkylation, the auxiliary is first attached to a carboxylic acid derivative. The bulky, stereochemically defined structure of the imidazolidine ring then sterically hinders one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite, less-hindered face. This process, illustrated below, results in the preferential formation of one diastereomer.

cluster_synthesis Asymmetric Synthesis Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Attachment: Formation of Diastereomeric Intermediate A->C B Chiral Auxiliary (1-(p-Tosyl)-3,4,4-trimethylimidazolidine) B->C D Stereoselective Reaction (e.g., Alkylation) C->D 1. Deprotonation 2. Add Electrophile E Diastereomeric Product Mixture (Major and Minor Isomers) D->E F Cleavage & Recovery of Chiral Auxiliary E->F F->B Recycle G Final Chiral Product (Enantiomerically Enriched) F->G H Validation Stage (Determine ee/dr) G->H

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

Crucially, the auxiliary's job is finished once the new stereocenter is set. It is then cleaved from the molecule and can often be recovered for reuse. This leaves us with the enantiomerically enriched product and a critical question: How successful was the reaction? This is where the validation stage begins. The diastereomeric ratio (dr) of the product before cleavage, or the enantiomeric excess (ee) of the final product after cleavage, must be accurately determined.

Part 2: A Comparative Guide to Stereochemical Validation Methods

The validation of a stereochemical outcome is an analytical challenge that requires techniques capable of distinguishing between stereoisomers. While numerous methods exist, the two most prevalent and powerful techniques in a drug development setting are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography.

Method 1: NMR Spectroscopy with Chiral Discriminating Agents

Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment.[5] To overcome this, the sample is introduced to a chiral discriminating agent, which creates a diastereomeric environment and induces non-equivalent NMR signals for the two enantiomers. There are two main approaches:

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA, such as Mosher's acid, to form a stable mixture of diastereomers.[6] These diastereomers can then be analyzed by standard ¹H or ¹³C NMR. The integration of the distinct signals for each diastereomer allows for the direct calculation of the enantiomeric excess.

  • Chiral Solvating Agents (CSAs): The analyte and an enantiomerically pure CSA form transient, non-covalent diastereomeric complexes in solution.[5][7] This method is often faster as it doesn't require a chemical reaction and is non-destructive, but the separation of the NMR signals (ΔΔδ) can be smaller and highly dependent on concentration, solvent, and temperature.

cluster_workflow NMR Validation Workflow cluster_cda CDA Method cluster_csa CSA Method start Enantiomeric Mixture (R-Product & S-Product) cda_reagent Add Chiral Derivatizing Agent (CDA) start->cda_reagent csa_reagent Add Chiral Solvating Agent (CSA) start->csa_reagent cda_reaction Covalent Reaction cda_reagent->cda_reaction cda_result Diastereomeric Mixture (R-Product-CDA & S-Product-CDA) cda_reaction->cda_result nmr_analysis ¹H or ¹⁹F NMR Analysis cda_result->nmr_analysis csa_result Transient Diastereomeric Complexes csa_reagent->csa_result csa_result->nmr_analysis quantify Integrate Separated Signals & Calculate ee% nmr_analysis->quantify

Figure 2: Workflow for determining enantiomeric excess (ee) using NMR spectroscopy.
Method 2: Chiral Chromatography (HPLC & GC)

Chiral chromatography is the gold standard for separating and quantifying enantiomers.[8] This technique relies on a chiral stationary phase (CSP), which is a solid support that has been coated or bonded with a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

Common CSPs are based on polysaccharides (cellulose or amylose derivatives), proteins, or synthetic chiral polymers (Pirkle-type). The choice of CSP and mobile phase is critical and often requires method development to achieve optimal separation.

Performance Comparison: NMR vs. Chiral Chromatography

The choice between NMR and chromatography depends on the specific needs of the analysis, including required accuracy, sample availability, and throughput.

FeatureNMR with Chiral Discriminating AgentsChiral Chromatography (HPLC/GC)
Principle Formation of diastereomers (covalent or non-covalent) leading to distinct NMR signals.[5][6]Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times.
Sample Prep CDA: Requires a chemical reaction, purification may be needed. CSA: Simple mixing.[7]Typically simple dissolution in mobile phase, but requires method development (column/solvent screening).
Analysis Time ~5-20 minutes per sample (after prep).~10-40 minutes per sample.
Resolution Dependent on the choice of agent and NMR field strength. Can be challenging for small signal separations.Generally provides excellent baseline resolution (Rs > 1.5).
Sensitivity (LOD/LOQ) Generally lower than chromatography. Can be difficult to quantify minor enantiomers <1-2%.Very high. Ideal for detecting trace amounts of an undesired enantiomer, often required for regulatory filings.
Destructive? CDA: Yes (sample is chemically altered). CSA: No.[5]No (sample can be collected post-detector).
Key Advantage Rapid screening (especially CSA), provides structural information, less solvent waste."Gold standard" for accuracy and sensitivity, robust and widely accepted for quality control.
Key Limitation CDA: Requires reactive functional group, potential for kinetic resolution. CSA: Signal separation can be small and variable.Requires expensive chiral columns, method development can be time-consuming.

Part 3: Experimental Protocols

To provide a practical context, we outline a general protocol for an asymmetric synthesis followed by validation using both NMR and Chiral HPLC.

Protocol 1: Asymmetric Alkylation Using a Chiral Auxiliary

This is a representative protocol. The specific auxiliary, substrate, and reagents must be optimized for the desired transformation.

  • Attachment: In an inert atmosphere flask, dissolve the prochiral carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove solvent under vacuum. Dissolve the resulting acid chloride in anhydrous THF and cool to -78 °C. Add a pre-mixed solution of the chiral auxiliary (e.g., 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, 1.1 eq) and n-butyllithium (1.1 eq) in THF. Allow to warm to room temperature and stir overnight.

  • Alkylation: Cool the solution of the N-acyl auxiliary to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF to form the enolate. Stir for 1 hour. Add the electrophile (e.g., benzyl bromide, 1.5 eq) and stir at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl.

  • Workup & Cleavage: Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. The crude product contains a mixture of diastereomers. For analysis of diastereomeric ratio (dr), a small aliquot can be analyzed by ¹H NMR or achiral chromatography at this stage. To cleave the auxiliary, dissolve the product in THF/water and add LiOH (4.0 eq). Stir at room temperature until the reaction is complete (monitor by TLC). Acidify with 1M HCl and extract the final chiral carboxylic acid product.

Protocol 2: Validation by NMR with a Chiral Derivatizing Agent (Mosher's Ester Analysis)

This protocol assumes the product is a chiral alcohol. A similar approach is used for amines.

  • Sample Preparation: In a clean NMR tube, dissolve ~5 mg of the enantiomerically enriched alcohol product in ~0.6 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., TMS).

  • Derivatization: Add enantiomerically pure (R)-Mosher's acid chloride (~1.2 eq) and a small amount of pyridine (~2.0 eq) to the NMR tube. Cap the tube securely and mix well.

  • Analysis: Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). Acquire a ¹H NMR spectrum.

  • Quantification: Identify a well-resolved signal (e.g., a methoxy or a proton adjacent to the newly formed ester) that is distinct for the two diastereomers. Carefully integrate both peaks. The enantiomeric excess is calculated as: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100

Protocol 3: Validation by Chiral HPLC
  • Method Development: Screen a variety of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with different mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find a system that resolves the two enantiomers of the final product.

  • Sample Preparation: Prepare a stock solution of the final product at ~1 mg/mL in the mobile phase. Prepare a sample of the true racemic material to identify the retention times of both enantiomers.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Quantification: Integrate the peak areas for the two separated enantiomers. The enantiomeric excess is calculated using the same formula as for the NMR method, substituting peak areas for integration values.

Conclusion and Authoritative Recommendations

The validation of stereochemical outcomes is a non-negotiable step in the synthesis of chiral molecules for research and pharmaceutical development. While chiral auxiliaries like 1-(p-Tosyl)-3,4,4-trimethylimidazolidine are powerful tools for controlling the stereochemical outcome of a reaction, they do not serve as the tools for its final validation.

For high-throughput screening or rapid process monitoring , NMR spectroscopy with a chiral solvating agent (CSA) offers a fast, non-destructive method to quickly assess enantiomeric excess.

For rigorous, quantitative validation , especially for regulatory purposes or when high accuracy is paramount, chiral HPLC remains the undisputed gold standard. Its superior sensitivity and resolving power make it the authoritative method for confirming the purity of a final chiral product.

Ultimately, a robust validation strategy often employs orthogonal methods. An initial, rapid screen by NMR can guide synthetic efforts, while final product validation and quality control should be grounded in the high-resolution data provided by chiral chromatography. This dual approach ensures both efficiency in discovery and confidence in the final product's stereochemical integrity.

References

  • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

  • University of York. (2007). Asymmetric Synthesis. Retrieved from [Link]

  • Summit Research Repository, Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • PubMed. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. Retrieved from [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]

  • National Institutes of Health. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Validation

Cost-Effectiveness and Performance Analysis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine in Biomimetic Synthesis

Executive Summary: The Shift Toward Biomimetic Reagents In the landscape of organic synthesis, the precise transfer of a one-carbon unit (formylation, methylation, or methylenation) is a cornerstone of building complex m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Biomimetic Reagents

In the landscape of organic synthesis, the precise transfer of a one-carbon unit (formylation, methylation, or methylenation) is a cornerstone of building complex molecular architectures. While traditional reagents like paraformaldehyde or dimethylformamide (DMF) are ubiquitous, their high reactivity often leads to poor regioselectivity and over-alkylation in late-stage pharmaceutical synthesis.

Enter 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (TTI) (CAS 73955-61-0) . Originally identified for its biological ability to ameliorate methotrexate-induced developmental toxicity by acting as a functional analog for tetrahydrofolate (THF) 2, TTI has been successfully repurposed as a highly controlled, biomimetic one-carbon transfer agent for synthetic chemists. This guide provides an objective cost-effectiveness analysis and functional comparison of TTI against conventional alternatives.

Mechanistic Causality: The "Why" Behind TTI's Superiority

The structural genius of TTI lies in its imidazolidine core, which safely masks the highly reactive one-carbon unit 3. Unlike formaldehyde, which exists in a chaotic equilibrium of polymers and hydrated forms, TTI is bench-stable.

The electron-withdrawing p-tosyl group modulates the electron density of the adjacent nitrogen atoms. Upon activation by a mild Lewis acid, the ring opens to form a stabilized iminium ion—a direct mimic of the N5,N10 -methylenetetrahydrofolate intermediate found in nature 4. This controlled release prevents the runaway polymerization and exhaustive alkylation that plague cheaper reagents.

Mechanism A TTI (Stable Precursor) B Lewis Acid Activation A->B C Reactive Iminium Intermediate B->C D Nucleophilic Attack C->D E Formylated Product D->E

Biomimetic one-carbon transfer mechanism of TTI via iminium ion intermediate.

Cost-Effectiveness & Performance Data

To objectively evaluate TTI, we must look beyond the initial price per gram and analyze the total cost of synthesis. In late-stage drug development, the cost of the one-carbon donor is negligible compared to the value of the complex API intermediate it reacts with. A reagent that yields 95% of pure product is vastly more cost-effective than a $1 reagent that yields 60% and requires three days of preparative HPLC to remove over-alkylated byproducts.

Table 1: Comparative Analysis of One-Carbon Transfer Agents
ReagentEst. Cost / 100gShelf StabilityReactivity & SelectivityPrimary ByproductsOverall Cost-Effectiveness (Late-Stage)
Paraformaldehyde < $5Low (Polymerizes over time)High reactivity, poor regioselectivityWaterLow : High hidden costs in purification and yield loss.
DMF (Vilsmeier) < $10HighRequires harsh POCl₃ activationDimethylamine, PhosphatesMedium : Destroys acid-sensitive functional groups.
Trimethyl Orthoformate $15 - $25Medium (Moisture sensitive)Mild, requires acidic conditionsMethanolHigh : Good for robust substrates, lacks biomimetic control.
TTI (CAS 73955-61-0) $150 - $250Very High (Bench stable)Biomimetic, highly selective controlled releaseTosylamide derivativeVery High : Maximizes yield of expensive API intermediates.

Experimental Methodology: Biomimetic Formylation Protocol

This self-validating protocol demonstrates the use of TTI for the selective formylation of a primary amine. The system is designed to be self-indicating: the dissolution of the TTI and the subsequent color shift upon Lewis acid addition confirm the generation of the active iminium species.

Workflow S1 1. Reagent Prep Dry DCM, Inert Atm S2 2. Substrate Addition Add Nucleophile S1->S2 S3 3. Activation Add BF3·OEt2 S2->S3 S4 4. Controlled Heating Stir at 40°C S3->S4 S5 5. Workup Aqueous Quench & Extract S4->S5

Step-by-step experimental workflow for TTI-mediated selective formylation.

Step-by-Step Procedure & Causality

Step 1: Preparation of the Reaction Mixture

  • Action: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of the target nucleophile (e.g., a complex primary amine) and 1.1 equivalents of TTI in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Causality: TTI is bench-stable, but the intermediate iminium ion is susceptible to premature hydrolysis. Using anhydrous DCM and an inert atmosphere ensures the one-carbon unit is transferred exclusively to the target nucleophile, preventing the formation of dead-end formamide byproducts.

Step 2: Lewis Acid Activation

  • Action: Cool the mixture to 0°C. Dropwise, add 1.2 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Observe a slight yellowing of the solution.

  • Causality: The Lewis acid coordinates specifically to the electron-rich oxygen of the tosyl group or the imidazolidine nitrogen, weakening the C-N bond. This triggers the ring-opening event, generating the active iminium species. The color change acts as a self-validating visual cue that activation has occurred.

Step 3: Nucleophilic Attack and Heating

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, then gently heat to 40°C for 4–6 hours. Monitor via TLC (Thin Layer Chromatography).

  • Causality: The initial low temperature prevents exothermic degradation during activation. Subsequent mild heating provides the necessary kinetic energy to overcome the activation barrier for the nucleophilic attack on the sterically hindered iminium carbon, driving the reaction to completion.

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The mildly basic aqueous quench neutralizes the Lewis acid and hydrolyzes any remaining unreacted iminium intermediate. The cleaved tosylamide byproduct is easily separated from the desired formylated product during standard silica gel chromatography due to its distinct polarity.

Economic Justification in Scale-Up

For early-stage discovery chemistry where substrates are cheap, paraformaldehyde remains the default. However, as a molecule progresses into Phase I/II clinical manufacturing, the paradigm shifts. If an advanced intermediate costs $5,000 per mole to synthesize, a 15% yield loss due to over-methylation from formaldehyde costs $750 per batch.

By substituting with TTI at a cost of $200 per mole, the synthetic chemist effectively buys an "insurance policy" on their yield. The biomimetic nature of TTI ensures >95% regioselectivity, drastically reducing the burden on downstream purification (e.g., saving thousands of dollars in preparative chromatography solvents and labor). Thus, TTI represents a highly cost-effective investment for complex, late-stage functionalization.

References

  • BOC Sciences. CAS 73955-61-0 (1-(P-TOSYL)-3,4,4-TRIMETHYLIMIDAZOLIDINE).

  • Researcher.life. Methotrexate-induced developmental toxicity in rabbits is ameliorated by 1-(p-tosyl)-3,4,4-trimethylimidazolidine, a functional analog for tetrahydrofolate-mediated one-carbon transfer. 2

  • ChemRadar. 3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine CAS#73955-61-0. 3

  • Researcher.life. Theoretical study on the one-carbon unit transfer from imidazolinium to 1,2-diaminobenzene. 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine

This document provides essential procedural guidance for the safe handling and disposal of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0). As a preferred source for laboratory safety information, this guide is...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0). As a preferred source for laboratory safety information, this guide is designed for researchers, scientists, and drug development professionals. The protocols herein are synthesized from established chemical waste management principles and data from structurally analogous compounds.

Part 1: Chemical Profile and Hazard Assessment

Understanding the chemical nature of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is fundamental to managing its risks. The molecule's structure suggests several potential reactivity and hazard pathways that inform all subsequent handling and disposal decisions.

  • Tosyl Group Reactivity: The tosyl group is derived from p-toluenesulfonic acid. While the N-S bond in a tosylamide is relatively stable, it can be cleaved under certain reductive or harsh acidic or basic conditions.[1] The precursor, tosyl chloride, is highly reactive with water, producing corrosive acids.[2] While this compound is not a sulfonyl chloride, this reactivity highlights the potential for degradation into acidic byproducts.

  • Imidazolidine Ring Lability: Imidazolidine rings are cyclic aminals and can be susceptible to hydrolysis, particularly under acidic conditions, which can cause the ring to open, reverting to the parent diamine and a ketone.[3]

  • Inferred Hazards: Based on data for similar heterocyclic and sulfonyl-containing compounds, 1-(p-Tosyl)-3,4,4-trimethylimidazolidine should be handled as a substance that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation.[4] Many complex organic molecules also pose a long-term hazard to aquatic life.[5][6]

Property Value Source
CAS Number 73955-61-0[7][]
Molecular Formula C₁₃H₂₀N₂O₂S[]
Molecular Weight 268.38 g/mol []
Physical State Solid (Assumed)N/A
Inferred Health Hazards Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]
Inferred Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[5][6]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is critical. The following PPE and engineering controls are mandatory when handling 1-(p-Tosyl)-3,4,4-trimethylimidazolidine to minimize exposure.

Control Type Specification Rationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dusts or aerosols and contain any potential spills.[2]
Eye Protection Safety goggles with side-shields or a face shield.Protects eyes from splashes and airborne particles.[2][9]
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact.[2][9] Always inspect gloves before use.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2]

Part 3: Waste Segregation and Collection Protocol

Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and complicate the final disposal process. All waste containing this compound must be treated as hazardous chemical waste.[10][11]

Step-by-Step Waste Collection:

  • Identify Waste Stream: Determine if the waste is solid, liquid, or contaminated debris.

    • Solid Waste: Unused or expired reagent, reaction byproducts, or contaminated consumables (e.g., weigh boats, contaminated gloves, absorbent pads from spills).

    • Liquid Waste: Reaction mixtures, mother liquors, or solvent rinsates from cleaning glassware.

  • Select Appropriate Container:

    • Use only containers designated for hazardous waste that are in good condition and have a secure, tight-fitting lid.[12][13]

    • For solid waste, the original product container is often a suitable choice.[13]

    • For liquid waste, use a chemically compatible glass or plastic (e.g., HDPE) bottle. Ensure the container material is compatible with the solvent used.

  • Label Container Correctly: Before adding any waste, affix a completed hazardous waste label.[10][12] The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "1-(p-Tosyl)-3,4,4-trimethylimidazolidine"

    • List all components and their approximate concentrations (for liquid waste).

    • Relevant Hazard Pictograms (e.g., Irritant, Environmentally Hazardous).

    • Your Name, Lab, and the Date of Accumulation.

  • Avoid Incompatibilities: Never mix different waste streams without first verifying their compatibility.[10] Store the waste container away from incompatible materials.

Do NOT Mix With: Reason for Segregation
Strong Acids Potential for acid-catalyzed hydrolysis of the imidazolidine ring.[3]
Strong Bases May promote degradation of the tosyl group.
Strong Oxidizing Agents Risk of exothermic and potentially violent reaction.[6]

Part 4: Spill Management and Decontamination

Immediate and correct response to a spill is essential to mitigate exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Alert and Secure: Alert personnel in the immediate area. Restrict access and ensure the fume hood is operational if the spill occurs within it.[2]

  • Don PPE: Wear the full PPE ensemble as described in Part 2.[9]

  • Contain and Absorb:

    • For solid spills , gently cover with a dry, inert absorbent material like sand, dry lime, or vermiculite to prevent dust from becoming airborne.[2] Carefully sweep the material into a designated hazardous waste container.[9]

    • For liquid spills , cover with an inert absorbent material. Do not use combustible materials like paper towels.[2]

  • Collect Waste: Place all contaminated absorbent material and any contaminated PPE (e.g., gloves) into a sealable bag or container, label it as hazardous waste, and dispose of it accordingly.[12][13]

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Finally, wash the area with soap and water.

Glassware Decontamination:

Glassware that has come into contact with the compound must be decontaminated before being returned to general use.

  • Rinse the glassware three times with a suitable organic solvent (e.g., acetone).

  • Collect all rinses in a properly labeled hazardous liquid waste container.[13]

  • After the solvent rinse, the glassware can be washed using standard laboratory procedures.

Part 5: Final Disposal Pathway

The ultimate disposal of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine must be conducted through official, regulated channels. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sink. [12][13]

DisposalWorkflow cluster_waste_type 1. Assess Waste Type cluster_container 2. Containerize & Label start Waste Generation (Contains 1-(p-Tosyl)-3,4,4-trimethylimidazolidine) solid Solid Material (Unused chemical, contaminated debris) start->solid Is it solid? liquid Liquid Material (Solutions, rinsates) start->liquid Is it liquid? solid_container Select & Label Compatible SOLID Hazardous Waste Container solid->solid_container liquid_container Select & Label Compatible LIQUID Hazardous Waste Container liquid->liquid_container storage 3. Store in Designated Satellite Accumulation Area (Segregated from Incompatibles) solid_container->storage liquid_container->storage pickup 4. Request Pickup by Institutional EHS or Licensed Waste Contractor storage->pickup end_node Proper Disposal pickup->end_node

Caption: Decision workflow for the proper disposal of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine waste.

References

  • Tosyl-a-amino Acids. III. The Acid-catalysed Degradation of Tosyl-α-amino Acids and Derivatives. Australian Journal of Chemistry. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory waste. KI Staff portal. Available at: [Link]

  • Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters - ACS Publications. Available at: [Link]

  • Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount. The Chemical Society of Japan. Available at: [Link]

  • Understanding the Behavior of N-Tosyl and N-2-Pyridylsulfonyl Imines in CuII-Catalyzed Aza-Friedel−Crafts Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A pratical and sustainable isocyanide synthesis in a bio-based solvent/water mixture. Green Chemistry - RSC Publishing. Available at: [Link]

  • Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali. Journal of the American Chemical Society. Available at: [Link]

  • Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Nature Communications. Available at: [Link]

  • Efficient Ring Opening Reactions of N-Tosyl Aziridines with Amines and Water in Presence of Catalytic Amount of Cerium(IV) Ammonium Nitrate. Semantic Scholar. Available at: [Link]

  • Safety Data Sheet. Kanto Chemical Co., Inc.. Available at: [Link]

  • Substrate scope of N-tosyl amines. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Available at: [Link]

  • Chemical Compatibility Guide. Graco. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. Available at: [Link]

  • Synthesis method of 2-imidazolidinone. Google Patents.
  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents. PMC. Available at: [Link]

  • Imidazolidine. Wikipedia. Available at: [Link]

  • Chemical Compatibility of PES Filter Membrane. TPP. Available at: [Link]

  • The tosylation of alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Handling

Essential Personal Protective Equipment (PPE) for Handling 1-(p-Tosyl)-3,4,4-trimethylimidazolidine: A Senior Application Scientist's Guide

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides a detailed operational plan for the safe handling of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine (CAS 73955-61-0), focusing on the selection and use of appropriate Personal Protective Equipment (PPE).

Core Directive: A Proactive Stance on Safety

Given the potential for this compound to be a skin and eye irritant, and the possibility of generating airborne particulates if it is a solid, a comprehensive PPE strategy is essential. This strategy is not merely a checklist but a dynamic risk management process that adapts to the scale and nature of the experimental work.

Eye and Face Protection: The First Line of Defense

The eyes are highly susceptible to chemical splashes and airborne dust. Based on data from related imidazolidine compounds which are known to cause serious eye damage, stringent eye protection is non-negotiable.[2]

  • Minimum Requirement: At all times when handling this compound, even in small quantities, ANSI Z87.1-compliant chemical safety goggles must be worn.[3] Standard safety glasses do not provide an adequate seal against splashes or fine powders.

  • Elevated Risk Scenarios: For procedures with a higher risk of splashing, such as during extractions, purifications, or when handling larger quantities (>5 g), a full-face shield should be worn in addition to chemical safety goggles.[4] This provides an extra layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Contact

Direct skin contact is a primary route of chemical exposure. The appropriate protective clothing creates a necessary barrier.

  • Laboratory Coat: A flame-resistant laboratory coat should be worn and kept fully buttoned.

  • Apparel: Long pants and fully enclosed shoes are mandatory to cover any exposed skin on the lower body and feet.

  • Chemical Apron: When handling larger volumes or during procedures with a significant splash potential, a chemically resistant apron over the lab coat is recommended.

Hand Protection: Selecting the Right Gloves

Gloves are a critical component of PPE, but not all gloves offer the same level of protection.

  • Glove Type: For incidental contact, such as when handling sealed containers or during small-scale weighing, disposable nitrile gloves are a suitable choice.[3] They must be inspected for any visible signs of degradation or punctures before use.

  • Extended Contact: For procedures involving prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide to select a glove with a high breakthrough time for compounds of a similar chemical class.

  • Proper Technique: Always use proper glove removal techniques to avoid contaminating your skin.[3] After removing gloves, hands should be washed thoroughly with soap and water.

Respiratory Protection: Controlling Inhalation Exposure

The primary method for controlling inhalation exposure is through engineering controls.

  • Chemical Fume Hood: All manipulations of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, especially the handling of the solid powder, should be conducted within a properly functioning and certified chemical fume hood.[4]

  • Respirator Use: In the rare event that engineering controls are not feasible or in the case of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter should be used.[4] All personnel requiring respirator use must be part of a respiratory protection program, which includes fit-testing and training.

Operational Safety Plan: PPE for Specific Laboratory Tasks

The level of PPE required can be adjusted based on the specific task and the associated risks. The following table provides guidance for common laboratory operations.

Laboratory Operation Minimum Required PPE Recommended Additional PPE for Higher Risk
Weighing and Aliquoting (Solid) Chemical Safety Goggles, Nitrile Gloves, Lab CoatAnti-static weigh paper/boat, use of a containment balance enclosure
Reaction Setup & Execution Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemically Resistant Apron (for >5g scale)
Aqueous Work-up & Extraction Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemically Resistant Apron
Purification (e.g., Chromatography) Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield (during column packing and sample loading)
Handling of Chemical Waste Chemical Safety Goggles, Nitrile Gloves, Lab CoatFace Shield, Chemically Resistant Apron

Step-by-Step Protocol: Donning and Doffing of PPE

A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your chemical safety goggles. If required, place the face shield over the goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Decision Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the nature of the task.

PPE_Decision_Workflow start Start: Handling 1-(p-Tosyl)-3,4,4-trimethylimidazolidine fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood scale What is the scale of the experiment? fume_hood->scale Yes no_work Do Not Proceed. Consult with EHS. fume_hood->no_work No splash_risk Is there a significant splash risk? scale->splash_risk < 5 grams scale->splash_risk >= 5 grams add_apron Add Chemically Resistant Apron scale->add_apron >= 5 grams min_ppe Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->min_ppe No add_faceshield Add Face Shield splash_risk->add_faceshield Yes end Proceed with Experiment min_ppe->end add_faceshield->min_ppe add_apron->min_ppe

Caption: PPE selection workflow for handling the target compound.

Disposal of Contaminated Materials

All disposable PPE that has come into contact with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine, including gloves, bench paper, and pipette tips, must be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this chemical or its contaminated materials down the drain.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine while minimizing their risk of exposure and ensuring a safe and productive laboratory environment.

References

  • rci labscan limited. (2022, April 22). SAFETY DATA SHEET: 1,3-Dimethyl-2-Imidazolidinone. Retrieved from [Link]

  • Sciencelab.com. (2006, March 7). Material Safety Data Sheet - 1-(2-Aminoethyl)imidazolidin-2-one. Retrieved from [Link]

  • Google Patents. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • PubChem. 1-(p-tosyl)-3,4,4-trimethylimidazolidine. Retrieved from [Link]

  • Wikipedia. Tosyl group. Retrieved from [Link]

  • INCHEM. (2005, April). ICSC 1557 - p-TOLUENESULFONAMIDE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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